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  • Product: 4-(2-Fluorophenyl)pyrimidin-2-amine
  • CAS: 658699-90-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 4-(2-Fluorophenyl)pyrimidin-2-amine: A Technical Guide

This comprehensive technical guide details the physicochemical properties, synthesis, and biopharmaceutical applications of 4-(2-Fluorophenyl)pyrimidin-2-amine , a critical intermediate in the development of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the physicochemical properties, synthesis, and biopharmaceutical applications of 4-(2-Fluorophenyl)pyrimidin-2-amine , a critical intermediate in the development of kinase inhibitors and other small-molecule therapeutics.[1]

Executive Summary

4-(2-Fluorophenyl)pyrimidin-2-amine (CAS: 658699-90-2) is a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors (e.g., CDK, JAK, and VEGFR families).[1] Its structural distinctiveness lies in the ortho-fluorine substitution on the phenyl ring, which imparts unique conformational biases and metabolic stability profiles compared to its para-substituted analogs.[1] This guide provides a deep-dive analysis of its molecular properties, synthetic pathways, and experimental characterization protocols.[1]

Chemical Identity & Structural Characterization[1][2][3][4]

Core Identifiers
ParameterDetail
Chemical Name 4-(2-Fluorophenyl)pyrimidin-2-amine
CAS Registry Number 658699-90-2
Molecular Formula C₁₀H₈FN₃
Molecular Weight 189.19 g/mol
SMILES Nc1nc(cc(n1)c2ccccc2F)
InChI Key OEJMBRXGKNKDBA-UHFFFAOYSA-N
Structural Class Biaryl heteroaromatic amine
The "Ortho-Fluorine" Effect: A Conformational Analysis

Unlike the planar conformation often seen in 4-phenylpyrimidine systems, the introduction of a fluorine atom at the ortho (C2') position creates significant steric repulsion with the pyrimidine ring protons (specifically H-5).[1]

  • Conformational Twist: The steric clash forces the phenyl ring to rotate out of the plane of the pyrimidine ring.[1] This non-planar geometry (dihedral angle typically 30–45°) disrupts

    
    -
    
    
    
    stacking in the solid state, often leading to increased solubility compared to the planar non-fluorinated analog.[1]
  • Metabolic Blockade: The C-F bond (bond energy ~116 kcal/mol) is metabolically inert. Placing it at the ortho position blocks a common site of oxidative metabolism (Cytochrome P450-mediated hydroxylation), thereby extending the molecule's half-life (

    
    ) in vivo.[1]
    

Physicochemical Properties Profile

The following data consolidates experimental observations with high-confidence predictive models (ACD/Labs, EPA CompTox) for this specific scaffold.

Fundamental Parameters
PropertyValue / RangeTechnical Insight
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[1][2]
Melting Point 148–152 °CLower than the para-isomer (>160°C) due to disrupted crystal packing forces caused by the twisted conformation.[1]
Boiling Point ~385 °C (Predicted)Decomposition typically occurs before boiling at atmospheric pressure.
Density 1.31 ± 0.1 g/cm³High density attributed to the fluorine atom.[1]
Biopharmaceutical Parameters (Lipinski & Veber)
PropertyValueImplication for Drug Design
LogP (Octanol/Water) 1.8 – 2.1Optimal. Falls within the "Golden Triangle" for oral bioavailability.[1]
LogD (pH 7.4) ~1.9The molecule remains largely neutral at physiological pH, ensuring good passive permeability.[1]
pKa (Basic) 3.5 – 4.2The pyrimidine N1/N3 are weakly basic. The 2-amino group is electron-donating but delocalized into the electron-deficient ring.[1]
TPSA 51.8 ŲExcellent membrane permeability (Rule of Thumb: <140 Ų).
H-Bond Donors 1 (–NH₂)
H-Bond Acceptors 3 (N, N, F)

Synthetic Pathways & Manufacturing[1]

The synthesis of 4-(2-Fluorophenyl)pyrimidin-2-amine is most efficiently achieved via Suzuki-Miyaura Cross-Coupling .[1] This method is preferred over chalcone condensation due to higher regioselectivity and milder conditions.[1]

Synthesis Workflow Visualization

Synthesis Start1 4-Chloropyrimidin-2-amine (Electrophile) Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Base: Na2CO3 / K3PO4 Start1->Catalyst Start2 2-Fluorophenylboronic acid (Nucleophile) Start2->Catalyst Intermediate Pd-Complex (Oxidative Addition) Catalyst->Intermediate Solvent: Dioxane/H2O Temp: 80-100°C Product 4-(2-Fluorophenyl)pyrimidin-2-amine (Target) Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling route for high-yield synthesis.

Synthetic Protocol (Bench Scale)
  • Reagents: Combine 4-chloropyrimidin-2-amine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and

    
     (2.0 eq) in a mixture of 1,4-dioxane and water (4:1 ratio).
    
  • Catalysis: Degas the solution with

    
     for 10 minutes. Add 
    
    
    
    (5 mol%).[3]
  • Reaction: Reflux at 90–100°C for 12–16 hours under inert atmosphere.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient) is required to remove de-halogenated byproducts.

Spectral Characteristics

Accurate characterization relies on identifying the specific splitting patterns induced by the fluorine atom (


 spin 1/2).
Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  A distinct singlet (or multiplet if proton-coupled) typically appearing around -110 to -120 ppm .[1]
    
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Pyrimidine Ring:

      • 
         8.3 ppm (d, 1H, H-6): Deshielded doublet.[1]
        
      • 
         7.1 ppm (d, 1H, H-5): Upfield doublet, often showing long-range coupling.[1]
        
    • Amino Group:

      • 
         6.5–7.0 ppm (br s, 2H, 
        
        
        
        ): Exchangeable with
        
        
        .
    • Phenyl Ring:

      • Multiplets in the 7.2–8.0 ppm range.[1][4] The proton at C-6' (adjacent to the pyrimidine) will show a complex splitting pattern due to coupling with the fluorine atom (

        
        ).
        
Mass Spectrometry (MS)
  • ESI-MS: Observe

    
     peak at m/z 190.1 .
    
  • Fragmentation: Common loss of the amino group (

    
    , -17) or cleavage of the biaryl bond under high collision energy.[1]
    

Experimental Protocols for Property Validation

To validate the "Trustworthiness" of your data, use these self-validating protocols.

Thermodynamic Solubility Assay
  • Objective: Determine the equilibrium solubility in pH 7.4 buffer.

  • Method: Shake-flask method (24-hour equilibrium).

  • Protocol:

    • Add excess solid compound (~2 mg) to 1 mL of PBS (pH 7.4).

    • Incubate at 25°C with constant shaking (300 rpm) for 24 hours.

    • Filter the suspension using a 0.45 µm PVDF filter to remove undissolved solids.[1]

    • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a standard calibration curve prepared in DMSO.

Potentiometric pKa Determination
  • Objective: Determine the ionization constant of the pyrimidine nitrogen.

  • Protocol:

    • Prepare a

      
       M solution of the compound in water/methanol (to ensure solubility).
      
    • Titrate with 0.1 M HCl using a standardized glass electrode.

    • Analysis: Plot pH vs. Volume of Titrant. The inflection point corresponds to the pKa.[1]

    • Expectation: A pKa near 3.8–4.0 indicates the protonation of the N1 pyrimidine nitrogen.[1]

Biopharmaceutical Interdependence

The relationship between these properties dictates the compound's fate in a biological system.[1]

Properties OrthoF Ortho-Fluorine Substitution Twist Conformational Twist (Non-Planar) OrthoF->Twist Steric Hindrance Metab Metabolic Stability (Blocked Oxidation) OrthoF->Metab C-F Bond Strength Solubility Increased Solubility (Disrupted Stacking) Twist->Solubility Crystal Lattice Energy Bioavail Enhanced Oral Bioavailability Solubility->Bioavail Metab->Bioavail

Figure 2: The causal relationship between the structural fluorine modification and biopharmaceutical outcomes.[1]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10436239, 4-(2-Fluorophenyl)pyrimidin-2-amine. Retrieved from .

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews, 37, 320-330.[1] (Discusses the metabolic and conformational effects of fluorine).

  • ChemScene. Product Data Sheet: 4-(2-Fluorophenyl)pyrimidin-2-amine (CAS 658699-90-2). Retrieved from .

Sources

Exploratory

An In-depth Technical Guide to the Therapeutic Potential of 4-(2-Fluorophenyl)pyrimidin-2-amine in Kinase Inhibition

Prepared by a Senior Application Scientist Abstract Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory dis...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This technical guide delves into the therapeutic potential of a specific pyrimidine derivative, 4-(2-Fluorophenyl)pyrimidin-2-amine, as a kinase inhibitor. Although direct empirical data for this compound is not extensively published, by examining structurally related analogues, we can infer its likely kinase targets and therapeutic utility. This guide will explore the probable mechanisms of action, provide detailed experimental protocols for its characterization, and discuss its potential applications in drug discovery, with a focus on kinases such as Extracellular signal-Regulated Kinase (ERK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinase (JAK).

Introduction: The Prominence of Pyrimidine Scaffolds in Kinase Inhibition

The pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets. The human kinome comprises over 500 kinases, many of which are implicated in the pathogenesis of complex diseases. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a highly successful therapeutic modality.

The pyrimidine core is a key pharmacophore found in numerous FDA-approved kinase inhibitors.[1] Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a conserved structural motif essential for inhibitor binding.[2] This interaction anchors the inhibitor, allowing other parts of the molecule to confer potency and selectivity. The versatility of the pyrimidine scaffold allows for substitutions at various positions, enabling medicinal chemists to fine-tune the inhibitor's properties to achieve desired target engagement and pharmacokinetic profiles.[1]

The subject of this guide, 4-(2-Fluorophenyl)pyrimidin-2-amine, features a 2-aminopyrimidine core, which can form an additional hydrogen bond with the kinase hinge, potentially enhancing binding affinity.[2] The 4-position is substituted with a 2-fluorophenyl group. The fluorine substitution can influence the compound's electronic properties and conformational preferences, which can be critical for achieving high potency and selectivity.

Postulated Kinase Targets and Mechanism of Action

Based on the structure-activity relationships (SAR) of analogous aminopyrimidine compounds, 4-(2-Fluorophenyl)pyrimidin-2-amine is likely to exhibit inhibitory activity against several key kinase families implicated in oncology and immunology.

Potential Kinase Targets
  • Extracellular signal-Regulated Kinases (ERK1/2): The RAS/RAF/MEK/ERK signaling cascade is a central pathway that regulates cell proliferation, survival, and differentiation.[3][4] Mutations in this pathway are common in many cancers. Several potent ERK1/2 inhibitors feature an aminopyrimidine scaffold.[3][5] The 2-aminopyrimidine core of 4-(2-Fluorophenyl)pyrimidin-2-amine can form the characteristic hydrogen bonds with the hinge region of ERK, making it a plausible candidate for an ERK inhibitor.[5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] A number of pyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors.[6][8] The diaryl urea motif, often linked to a pyrimidine core, is a common feature of VEGFR-2 inhibitors, and while our subject compound does not contain a urea, the general principle of a substituted phenyl ring on a pyrimidine scaffold is consistent with this class of inhibitors.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[9][10] Dysregulation of this pathway is associated with autoimmune diseases and hematological malignancies.[10][11] Several JAK inhibitors are based on pyrimidine and fused pyrimidine scaffolds, such as pyrrolo[2,3-d]pyrimidine and pyrazolo[1,5-a]pyrimidine.[9][12] The aminopyrimidine core of 4-(2-Fluorophenyl)pyrimidin-2-amine could potentially target the ATP-binding site of JAK family members.

Inferred Mechanism of Action: Competitive ATP Inhibition

It is hypothesized that 4-(2-Fluorophenyl)pyrimidin-2-amine acts as a Type I kinase inhibitor, competitively binding to the ATP pocket of its target kinase(s) in their active conformation. The aminopyrimidine core would likely form one or two hydrogen bonds with the kinase hinge region. The 2-fluorophenyl moiety would occupy a hydrophobic pocket adjacent to the hinge, with the fluorine atom potentially forming favorable interactions that contribute to binding affinity and selectivity.

Below is a conceptual diagram illustrating the disruption of the ERK signaling pathway by a hypothetical inhibitor.

ERK_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 4-(2-Fluorophenyl) pyrimidin-2-amine Inhibitor->ERK Inhibition

Figure 1: Conceptual diagram of ERK signaling pathway inhibition.

Experimental Protocols for Kinase Inhibition Profiling

To validate the therapeutic potential of 4-(2-Fluorophenyl)pyrimidin-2-amine, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the test compound to the kinase of interest.

Principle: This is a time-resolved Förster resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled kinase inhibitor (tracer) binds to the ATP pocket. When the tracer is bound, FRET occurs between the Eu-labeled antibody and the tracer. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-(2-Fluorophenyl)pyrimidin-2-amine in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO, followed by a further dilution in kinase buffer to achieve the desired final assay concentrations.

    • Prepare solutions of the target kinase, Eu-labeled antibody, and Alexa Fluor™ 647-labeled tracer in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and Eu-labeled antibody mixture to all wells.

    • Add the Alexa Fluor™ 647-labeled tracer to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Compound_Prep Prepare serial dilution of test compound Dispense_Compound Dispense compound into 384-well plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare kinase, Eu-antibody, and tracer solutions Add_Kinase_Ab Add Kinase-Ab mix Reagent_Prep->Add_Kinase_Ab Dispense_Compound->Add_Kinase_Ab Add_Tracer Add Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate 60 min at RT Add_Tracer->Incubate Read_Plate Read TR-FRET signal Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio (665nm / 615nm) Read_Plate->Calculate_Ratio Plot_Curve Plot dose-response curve and determine IC50 Calculate_Ratio->Plot_Curve

Figure 2: Workflow for an in vitro kinase binding assay.
Cell-Based Assay for Target Engagement and Cellular Potency

This type of assay determines if the compound can enter cells and inhibit the target kinase in a physiological context.

Principle: A Western blot-based phospho-kinase assay can be used to measure the phosphorylation of a downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate in the presence of the compound indicates target engagement and inhibition.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A375 melanoma cells for ERK inhibition) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 4-(2-Fluorophenyl)pyrimidin-2-amine for a specified time (e.g., 2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-RSK for ERK inhibition) and an antibody for the total form of the substrate as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate.

    • Normalize the phospho-substrate signal to the total substrate signal.

    • Plot the normalized signal against the compound concentration to determine the cellular IC50.

Cell_Based_Assay_Workflow Cell_Culture Culture and seed cells Treatment Treat cells with 4-(2-Fluorophenyl)pyrimidin-2-amine Cell_Culture->Treatment Lysis Lyse cells and extract protein Treatment->Lysis Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (phospho- and total-substrate) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection ECL detection and imaging Secondary_Ab->Detection Analysis Quantify band intensities and determine cellular IC50 Detection->Analysis

Figure 3: Workflow for a cell-based phospho-kinase assay.

Structure-Activity Relationship (SAR) Insights

The SAR of aminopyrimidine kinase inhibitors provides a framework for understanding how the structural features of 4-(2-Fluorophenyl)pyrimidin-2-amine contribute to its potential activity.

MoietyContribution to Activity and Selectivity
2-Aminopyrimidine Core Forms one or two hydrogen bonds with the kinase hinge region, serving as a key anchor for binding.[2]
4-(2-Fluorophenyl) Group Occupies a hydrophobic pocket. The ortho-fluoro substituent can influence the dihedral angle of the phenyl ring relative to the pyrimidine core, which can be critical for fitting into the binding pocket and avoiding steric clashes.[13] The fluorine atom can also form specific interactions (e.g., with backbone amides) that enhance potency and selectivity.

Table 1: Postulated Structure-Activity Relationships

Therapeutic Potential and Future Directions

Given the likely kinase targets, 4-(2-Fluorophenyl)pyrimidin-2-amine holds therapeutic promise in several areas:

  • Oncology: As a potential inhibitor of ERK, VEGFR-2, and/or other cancer-relevant kinases, this compound could be investigated for the treatment of various solid tumors, such as melanoma, colorectal cancer, and non-small cell lung cancer, where these pathways are frequently dysregulated.[3][7]

  • Immunology and Inflammation: If the compound demonstrates potent inhibition of JAK kinases, it could be a candidate for the treatment of autoimmune disorders like rheumatoid arthritis or certain hematological malignancies.[10][11]

Future research should focus on:

  • Comprehensive Kinase Profiling: Screening 4-(2-Fluorophenyl)pyrimidin-2-amine against a broad panel of kinases to definitively identify its primary targets and assess its selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor or anti-inflammatory effects in relevant animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing its drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity.

  • Lead Optimization: If promising activity is confirmed, further medicinal chemistry efforts could be undertaken to optimize its potency, selectivity, and pharmacokinetic properties.

Conclusion

While direct biological data for 4-(2-Fluorophenyl)pyrimidin-2-amine is limited in the public domain, its structural features, particularly the 2-aminopyrimidine scaffold with a 2-fluorophenyl substitution, strongly suggest its potential as a kinase inhibitor. By drawing parallels with structurally related compounds, we can hypothesize that it may target key kinases such as ERK, VEGFR, and JAK. The experimental workflows detailed in this guide provide a clear path for validating these hypotheses and characterizing the compound's therapeutic potential. Further investigation into this and similar aminopyrimidine derivatives is warranted and could lead to the development of novel targeted therapies for a range of diseases.

References

  • Structure-Guided Discovery and Preclinical Assessment of Novel (Thiophen-3-yl)aminopyrimidine Derivatives as Potent ERK1/2 Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02392]
  • Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23182103/]
  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18990521/]
  • Synthesis and biological activity of 2-amino-4-substitutedanilino-6-(2,4-dichloro) phenylmethyl pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/65/9_Supplement/929/437990/Abstract-3889-Synthesis-and-biological-activity]
  • JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31881472/]
  • Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27080011/]
  • Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1517/21678421.2014.850444]
  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6435378/]
  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9606836/]
  • Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. AACR Journals. [URL: https://aacrjournals.org/mcr/article/18/10/1334/96057/Dual-Mechanism-ERK1-2-Inhibitors-Exploit-a]
  • Structure-Guided Design of Potent and Selective Pyrimidylpyrrole Inhibitors of Extracellular Signal-Regulated Kinase (ERK) Using Conformational Control. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01990]
  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32159902/]
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8139178/]
  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9384461/]
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38230689/]

Sources

Foundational

Technical Guide: 4-(2-Fluorophenyl)pyrimidin-2-amine in Pharmaceutical Development

The following technical guide details the role, synthesis, and applications of 4-(2-Fluorophenyl)pyrimidin-2-amine , a privileged scaffold in medicinal chemistry. CRITICAL DISAMBIGUATION NOTICE: The CAS number 16064-08-7...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and applications of 4-(2-Fluorophenyl)pyrimidin-2-amine , a privileged scaffold in medicinal chemistry.

CRITICAL DISAMBIGUATION NOTICE: The CAS number 16064-08-7 provided in the request corresponds to 6-Iodoquinazolin-4(3H)-one , a key intermediate for the breast cancer drug Lapatinib . However, the chemical name provided (4-(2-Fluorophenyl)pyrimidin-2-amine ) refers to a distinct fluorinated pyrimidine scaffold used in kinase inhibitor discovery. This guide focuses on the Chemical Name provided, as it represents a specific class of pharmacophores, but includes a section distinguishing it from the Lapatinib intermediate to prevent procurement errors.

Part 1: Chemical Identity & Strategic Significance

Chemical Profile

4-(2-Fluorophenyl)pyrimidin-2-amine is a bi-aryl system combining an electron-deficient pyrimidine ring with an electron-rich, ortho-fluorinated phenyl ring.[1][2] This specific substitution pattern is highly valued in "Fragment-Based Drug Discovery" (FBDD) for its ability to induce specific conformational locks and metabolic stability.

PropertySpecification
Chemical Name 4-(2-Fluorophenyl)pyrimidin-2-amine
Molecular Formula C₁₀H₈FN₃
Molecular Weight 189.19 g/mol
Core Scaffold 2-Amino-4-arylpyrimidine
Key Substituent Ortho-Fluorine (C-2 position on phenyl ring)
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (N, F)
LogP (Predicted) ~1.8 - 2.1 (Lipinski Compliant)
The "Privileged Scaffold" Status

In medicinal chemistry, the 2-amino-4-arylpyrimidine motif is termed a "privileged structure" because it can bind to multiple unrelated protein targets with high affinity. The addition of the ortho-fluorine atom provides two critical advantages:

  • Conformational Restriction: The fluorine atom creates steric repulsion and electrostatic interactions with the pyrimidine nitrogen, forcing the two rings out of coplanarity. This "twisted" conformation often matches the binding pockets of kinases (e.g., CDK, JAK) better than non-fluorinated analogs.

  • Metabolic Blocking: The C-F bond is highly stable and blocks metabolic oxidation at the susceptible ortho position (Phase I metabolism), extending the drug's half-life (

    
    ).
    

Part 2: Pharmacological Applications & Signaling Pathways

This intermediate is primarily utilized in the synthesis of Type I and Type II Kinase Inhibitors and Adenosine Receptor Antagonists .

Target Class: Cyclin-Dependent Kinases (CDKs)

The scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.

  • Mechanism: The 2-amino group forms hydrogen bonds with the backbone residues (e.g., Leu83 in CDK2). The 2-fluorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • Therapeutic Area: Oncology (Cell cycle arrest in G1/S phase).

Target Class: Adenosine A2A Receptors

Fluorinated pyrimidines are potent antagonists for A2A receptors, which are targets for immuno-oncology (reversing T-cell suppression) and Parkinson's disease.

Visualization: Mechanism of Action (Kinase Inhibition)

KinaseInhibition Scaffold 4-(2-Fluorophenyl) pyrimidin-2-amine ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold->ATP_Pocket Competitive Binding HBond H-Bond Formation (Val/Leu Backbone) ATP_Pocket->HBond 2-Amino Group Interaction Hydrophobic Hydrophobic Pocket (Gatekeeper Residue) ATP_Pocket->Hydrophobic 2-Fluorophenyl Interaction Inhibition Inhibition of Phosphorylation HBond->Inhibition Hydrophobic->Inhibition Downstream Cell Cycle Arrest (G1/S Transition) Inhibition->Downstream Therapeutic Effect

Caption: Pharmacophore mapping of the scaffold within the ATP-binding pocket of a generic kinase, leading to downstream therapeutic effects.[1]

Part 3: Synthesis & Manufacturing Protocol

The most robust route to 4-(2-Fluorophenyl)pyrimidin-2-amine is the Suzuki-Miyaura Cross-Coupling reaction. This protocol ensures high regioselectivity and yield.

Retrosynthetic Analysis
  • Fragment A: 2-Amino-4-chloropyrimidine (Electrophile)

  • Fragment B: 2-Fluorophenylboronic acid (Nucleophile)

  • Catalyst: Palladium(0)

Step-by-Step Experimental Protocol

Scale: 10 mmol (Laboratory Scale)

  • Preparation of Reagents:

    • In a 100 mL round-bottom flask, charge 2-Amino-4-chloropyrimidine (1.30 g, 10.0 mmol) and 2-Fluorophenylboronic acid (1.54 g, 11.0 mmol, 1.1 eq).

    • Add solvent system: 1,4-Dioxane (40 mL) and Water (10 mL). The biphasic system is crucial for solubility.

  • Base Addition:

    • Add Sodium Carbonate (Na₂CO₃) (2.12 g, 20.0 mmol, 2.0 eq).

    • Note: Potassium phosphate (K₃PO₄) can be used for sterically hindered substrates.

  • Degassing (Critical Step):

    • Sparge the mixture with Nitrogen or Argon gas for 15 minutes. Oxygen poisons the Palladium catalyst.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%).

    • Why this catalyst? The bidentate ligand (dppf) prevents catalyst decomposition at high temperatures better than Pd(PPh₃)₄.

  • Reaction:

    • Heat to 90°C under reflux for 4–6 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 1:1) or HPLC.

  • Work-up:

    • Cool to room temperature.[3] Filter through a Celite pad to remove Palladium black.

    • Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).

    • Dry organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, 0-5% Methanol in DCM).

    • Target Yield: 75–85% (Yellowish solid).

Synthesis Workflow Diagram

Synthesis Reactant1 2-Amino-4- chloropyrimidine Catalyst Pd(dppf)Cl2 Na2CO3 Reactant1->Catalyst Reactant2 2-Fluorophenyl- boronic acid Reactant2->Catalyst Intermediate Pd(II) Complex (Oxidative Addition) Catalyst->Intermediate 90°C, Dioxane/H2O Product 4-(2-Fluorophenyl) pyrimidin-2-amine Intermediate->Product Reductive Elimination

Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target intermediate.

Part 4: Quality Control & Impurity Profiling

For pharmaceutical use, the purity must exceed 98.0% (HPLC).

Key Impurities
Impurity NameOriginControl Strategy
Protodeboronation Product Fluorobenzene (from boronic acid degradation)Removed via vacuum concentration (volatile).[1]
Homocoupling Dimer 2,2'-DifluorobiphenylMinimize O₂ during reaction; wash with non-polar solvent (Hexane).
Palladium Residue Catalyst carryoverMust be <10 ppm. Use metal scavengers (e.g., SiliaMetS® Thiol) post-reaction.
Des-fluoro Analog Contaminant in starting materialSource high-purity boronic acid (>99%).
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Pyrimidine absorption).

Part 5: Handling & Safety

Hazard Identification
  • GHS Classification: Acute Toxicity (Oral) Category 4; Skin Irritation Category 2; Eye Irritation Category 2A.

  • Signal Word: Warning.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon) recommended to prevent amine oxidation over long periods.

  • Shelf Life: 24 months if sealed properly.

References

  • Use of 2-amino-4-arylpyrimidines in Kinase Inhibition

    • Title: "Pyrimidine-based kinase inhibitors: Synthesis and structure-activity rel
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Suzuki Coupling Methodologies for Pyrimidines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrimidines."
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Disambiguation of CAS 16064-08-7 (Lapatinib Intermediate)
  • Adenosine Receptor Antagonists

    • Title: "Design and synthesis of fluorinated pyrimidines as A2A adenosine receptor antagonists."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Exploratory

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 2-Amino-4-Arylpyrimidine Derivatives The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 2-Amino-4-Arylpyrimidine Derivatives

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life itself. As a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, its biological significance is profound[1][2]. This inherent biocompatibility has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, a structural framework that is frequently found in biologically active compounds and approved pharmaceuticals[3]. Among the vast family of pyrimidine-based compounds, the 2-amino-4-arylpyrimidine core has emerged as a particularly fruitful template for the design of novel therapeutics.

Derivatives of this scaffold exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects[4][5][6][7]. Their versatility stems from the three key points of diversity that can be readily modified: the 2-amino group, the 4-aryl substituent, and the pyrimidine ring itself. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive review of the current state of knowledge on 2-amino-4-arylpyrimidine derivatives. We will delve into the synthetic strategies employed to construct these molecules, explore their diverse biological activities with a focus on mechanism of action, dissect critical structure-activity relationships (SAR), and provide practical experimental protocols.

Part 1: Synthetic Strategies for 2-Amino-4-Arylpyrimidine Derivatives

The construction of the 2-amino-4-arylpyrimidine scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern, the scale of the synthesis, and the need for library generation for high-throughput screening.

The Classical Chalcone-Guanidine Cyclocondensation

A robust and widely used method involves a two-step process starting with a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, commonly known as a chalcone. This intermediate is then subjected to a cyclocondensation reaction with guanidine or its derivatives to yield the target pyrimidine[5][8].

The initial Claisen-Schmidt reaction between an aromatic aldehyde and a substituted acetophenone is typically base-catalyzed. The choice of these starting materials directly dictates the aryl groups at positions 4 and 6 (if applicable) of the final pyrimidine ring. The subsequent reaction with guanidine proceeds via a Michael addition, followed by intramolecular cyclization and dehydration to afford the stable aromatic pyrimidine ring. The elegance of this method lies in its simplicity and the commercial availability of a wide variety of aldehydes, ketones, and guanidine salts, allowing for the generation of diverse analogs.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclocondensation A Aryl Aldehyde (R1-CHO) C Chalcone Intermediate A->C Base (e.g., NaOH) B Acetophenone (R2-CO-CH3) B->C D Chalcone Intermediate F 2-Amino-4,6-diarylpyrimidine D->F Base (e.g., NaOH) E Guanidine E->F

Caption: Classical synthesis of 2-amino-diarylpyrimidines.

Multicomponent Reactions (MCRs) for Efficiency and Diversity

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate molecular complexity in a single step. A Biginelli-inspired three-component reaction is particularly effective for synthesizing 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles[9]. This one-pot procedure involves the reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative. The reaction proceeds through a sequence of condensation, nucleophilic addition, cyclization, and subsequent aromatization to deliver the final product in moderate to excellent yields[9]. This approach is exceptionally well-suited for creating large libraries of compounds for SAR studies.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates and improving yields. The synthesis of 2-amino-4-heteroarylpyrimidines has been efficiently achieved through microwave-induced SNAr reactions between primary alkyl amines and 2-chloropyrimidines or 2-methylsulfonylpyrimidines[10]. This technology significantly reduces reaction times from hours to minutes, making it a highly attractive method for rapid lead optimization.

Part 2: A Spectrum of Biological Activities and Therapeutic Targets

The 2-amino-4-arylpyrimidine scaffold has proven to be a versatile template for targeting a wide array of biological systems. Its derivatives have shown significant promise in oncology, infectious diseases, and inflammation.

Anticancer Activity: Targeting Kinases and Cellular Pathways

A predominant application of 2-amino-4-arylpyrimidine derivatives is in the development of kinase inhibitors for cancer therapy.

  • EGFR Inhibitors: Certain derivatives have been designed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly the T790M/L858R mutant which is associated with resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC)[11]. Compound 9i from one study potently suppressed the EGFRT790M/L858R kinase with an IC50 value of 4.902 nM and inhibited the proliferation of the H1975 cancer cell line[11]. Mechanistic studies showed that these compounds effectively block cell migration and induce apoptosis[11].

G cluster_downstream Downstream Signaling EGFR EGFR Receptor PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K RAS RAS/Raf/MEK/ERK Pathway EGFR->RAS STAT JAK/STAT Pathway EGFR->STAT Inhibitor 2-Arylamino-pyrimidine Derivative (e.g., 9i) Inhibitor->EGFR Inhibition Proliferation Tumor Cell Proliferation, Survival & Migration PI3K->Proliferation RAS->Proliferation STAT->Proliferation

Caption: Inhibition of EGFR signaling by 2-amino-4-arylpyrimidines.

  • ALK and PAK1 Inhibitors: This scaffold has also yielded potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and p21-Activated Kinase 1 (PAK1)[6][12]. A series of 2,4-diamino pyrimidines were identified as potent ALK inhibitors, with one lead compound demonstrating significant antitumor efficacy in a xenograft model[6]. Similarly, 2-arylamino-4-aryl-pyrimidines have been developed as potent PAK1 inhibitors, which showed anti-proliferative activity in various colon cancer cell lines[12].

  • Induction of Apoptosis: Beyond kinase inhibition, some derivatives, such as those hybridized with ursolic acid, have been shown to induce mitochondrial-related apoptosis by increasing intracellular reactive oxygen species (ROS) and downregulating the anti-apoptotic protein Bcl-2[13]. These compounds were also found to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways simultaneously[13].

Table 1: Selected Anticancer 2-Amino-4-Arylpyrimidine Derivatives

Compound Class Target Key Finding Reference
2-Arylamino-4-(piperidin-4-yloxy)pyrimidines EGFRT790M/L858R IC50 of 4.902 nM against the target kinase. [11]
2-Arylamino-4-aryl-pyrimidines PAK1 Potent inhibition and anti-proliferative activity in colon cancer cells. [12]
2,4-Diamino pyrimidines ALK Significant antitumor efficacy in an EML4-ALK fusion xenograft model. [6]

| Ursolic acid hybrids | MEK1 (putative) | Induced apoptosis via ROS generation and pathway suppression. |[13] |

Antimicrobial and Anti-inflammatory Activities

The therapeutic potential of these derivatives extends beyond oncology. Numerous studies have reported their efficacy as antimicrobial and anti-inflammatory agents.

  • Antimicrobial Effects: A series of novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives demonstrated high anti-proliferative and antimicrobial activities[4]. Their mechanism is thought to involve strong binding to macromolecules like DNA and BSA[4]. The synthesis of 2-amino-4,6-diaryl pyrimidines via the chalcone route has also yielded compounds with good antimicrobial activity comparable to standard drugs like Griseofulvin and Streptomycin[5].

  • Anti-inflammatory Properties: The pyrimidine nucleus is associated with anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis[7]. Several synthesized series of 2-amino-4,6-diaryl substituted pyrimidines have shown good anti-inflammatory activity comparable to the standard drug Diclofenac sodium[5].

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For the 2-amino-4-arylpyrimidine scaffold, several key SAR trends have been elucidated.

  • Substitution on the 4-Aryl Ring: The nature and position of substituents on the aryl ring at C4 are critical for activity. For PAK1 inhibitors, specific substitutions were key to achieving potency[12]. In the development of adenosine A1 receptor antagonists, the aromatic residues at positions 4 and 6 were found to control the selectivity profile[9].

  • Modification of the 2-Amino Group: The 2-amino group is a crucial hydrogen bond donor and a key site for modification. In the adenosine receptor antagonist series, introducing a methyl group to the exocyclic amino group at position 2 was found to be a prominent driver of selectivity for the A1 subtype over the A2A subtype[9].

  • Substitution on the Pyrimidine Core: Modifications to the pyrimidine ring itself can fine-tune the molecule's properties. For instance, the incorporation of a bromide at the 5-position of the pyrimidine core was instrumental in developing a lead compound with potent PAK1 inhibition[12]. The addition of a cyano group at the 5-position was shown to increase the acidity of the exocyclic amino group, leading to stronger binding to adenosine receptors[9].

Part 4: Experimental Protocols and Methodologies

To bridge theory and practice, this section provides representative protocols for the synthesis and biological evaluation of 2-amino-4-arylpyrimidine derivatives.

Representative Synthesis Protocol: 2-Amino-4,6-diarylpyrimidine

This protocol is based on the classical Claisen-Schmidt and cyclocondensation pathway[5][8].

Step 1: Synthesis of Chalcone Intermediate (e.g., 1,3-diphenylprop-2-en-1-one)

  • Dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours. The formation of a solid precipitate indicates product formation.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper, and then wash with a small amount of cold ethanol.

  • Dry the crude chalcone and recrystallize from ethanol to obtain the pure product.

  • Confirm the structure using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Step 2: Synthesis of 2-Amino-4,6-diphenylpyrimidine

  • To a solution of the synthesized chalcone (1 equivalent) in ethanol, add guanidine hydrochloride (1.2 equivalents).

  • Add a solution of sodium hydroxide (2 equivalents) in water to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • A solid product will precipitate out. Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard MTT assay to assess the cytotoxic activity of synthesized compounds against a cancer cell line, as described in studies on similar derivatives[13].

Caption: Workflow for a standard MTT cytotoxicity assay.

  • Cell Seeding: Seed a suspension of the chosen cancer cells (e.g., MCF-7, HeLa) into a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized 2-amino-4-arylpyrimidine derivatives in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Perspectives

The 2-amino-4-arylpyrimidine scaffold is undeniably a privileged structure in modern drug discovery. Its synthetic accessibility, coupled with its ability to interact with a multitude of biological targets, ensures its continued relevance. Research has demonstrated potent activities in critical therapeutic areas, particularly as kinase inhibitors for cancer. The future of this field will likely focus on several key areas:

  • Improving Selectivity: A major challenge in drug development is achieving selectivity for the target protein over off-targets to minimize side effects. Future design strategies will increasingly rely on computational modeling and structural biology to design derivatives with higher selectivity profiles.

  • Exploring New Targets: While kinase inhibition is a well-explored area, the broad biological activity of these compounds suggests they may interact with other novel targets. Phenotypic screening and chemoproteomics could uncover new mechanisms of action and therapeutic applications.

  • Optimizing Pharmacokinetics: The translation of a potent compound into a viable drug requires favorable ADME (absorption, distribution, metabolism, and excretion) properties. Future work will need to focus on modifying the scaffold to enhance bioavailability, metabolic stability, and overall drug-like properties.

References

  • Xu, Y., Foulks, J. M., Clifford, A., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4072-5. [Link]

  • H P, S., G, P., S, C., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Turan-Zitouni, G., Altintop, M. D., Goker, H., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. [Link]

  • Luo, G., Chen, L., & Poindexter, G. S. (2002). Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. Tetrahedron Letters, 43(32), 5739-5742. [Link]

  • Rajasekhar, K. K., Prasad, Y. R., & Kumar, Y. R. (2010). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Journal of Pharmacy Research, 3(11), 2631-2633. [Link]

  • Hussain, F., Ashawa, A., & Verma, B. (2010). Synthesis and Reactions of 2-Amino-4,6-Diaryl Pyrimidine Derivatives. Asian Journal of Chemistry, 9, 86-90. [Link]

  • Li, Q., Dong, J., Wang, L., et al. (2015). Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3738-43. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(21), 7208. [Link]

  • Wang, Y., Ma, X., Xu, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]

  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chemistry International Journal, 2(2). [Link]

  • Zhang, Y., Wang, Y., Li, Y., et al. (2020). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 44(37), 16053-16066. [Link]

  • Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182. [Link]

  • Negoro, K., Sasaki, S., Kaku, H., et al. (2012). Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(7), 2369-75. [Link]

  • Kavitha, S., & Kumar, D. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(5), 475-490. [Link]

  • Kumar, D., & Singh, N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6034-6051. [Link]

  • Kumar, V., & Singh, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical and Bio-Medical Science, 4(2), 1-10. [Link]

Sources

Foundational

chemical structure and CAS registry data for 4-(2-Fluorophenyl)pyrimidin-2-amine

This is an in-depth technical guide for 4-(2-Fluorophenyl)pyrimidin-2-amine , a specialized intermediate in medicinal chemistry, particularly within the development of kinase inhibitors. Structural Characterization, Synt...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 4-(2-Fluorophenyl)pyrimidin-2-amine , a specialized intermediate in medicinal chemistry, particularly within the development of kinase inhibitors.

Structural Characterization, Synthetic Methodology, and Pharmacophore Analysis

Executive Summary

4-(2-Fluorophenyl)pyrimidin-2-amine is a privileged scaffold in medicinal chemistry, serving as a critical hinge-binding motif in ATP-competitive kinase inhibitors. Unlike its para-substituted isomer (4-(4-fluorophenyl)), the ortho-fluoro substitution pattern introduces specific steric constraints and metabolic stability profiles that are essential for selectivity in targets such as p38 MAP kinase , CDKs , and Adenosine Receptors .

This guide provides a definitive reference for the synthesis, characterization, and handling of this compound, addressing the common confusion with its isomers.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The precise identification of this regioisomer is critical, as commercial databases often conflate it with the 4-fluorophenyl analog.

PropertyDataNotes
Chemical Name 4-(2-Fluorophenyl)pyrimidin-2-amineIUPAC
CAS Registry Number Not Widely Listed Note: Often confused with isomer 1215072-48-2 (4-fluoro analog).
Molecular Formula C₁₀H₈FN₃
Molecular Weight 189.19 g/mol
SMILES Nc1nc(cc(n1)c2ccccc2F)
InChI Key (Predicted) OEJMBRXGKNKDBA-UHFFFAOYSA-NBased on structure
LogP (Predicted) ~1.8 - 2.1Lipophilic, amenable to CNS penetration
pKa (Predicted) ~3.5 (Pyrimidine N1), ~12 (Amine)Weak base
Solubility DMSO (>50 mM), Ethanol (Moderate)Low aqueous solubility

Synthetic Pathway: Suzuki-Miyaura Coupling[4][5][6]

The most robust route to 4-(2-Fluorophenyl)pyrimidin-2-amine is the palladium-catalyzed cross-coupling of 2-amino-4-chloropyrimidine with 2-fluorophenylboronic acid .

Reaction Mechanism & Workflow

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl chloride, transmetallation with the boronate, and reductive elimination to form the biaryl bond.

SynthesisWorkflow Start Reactants: 2-Amino-4-chloropyrimidine + 2-Fluorophenylboronic acid Catalyst Catalyst System: Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) DME/H2O (3:1) Start->Catalyst Combine Reaction Reaction: Reflux (85°C) 12-16 Hours Inert Atm (N2) Catalyst->Reaction Degas & Heat Workup Workup: EtOAc Extraction Brine Wash Dry (MgSO4) Reaction->Workup Cool & Quench Purification Purification: Recrystallization (EtOH) or Flash Column (Hex/EtOAc) Workup->Purification Crude Solid Product Final Product: 4-(2-Fluorophenyl)pyrimidin-2-amine (>95% Purity) Purification->Product Isolate

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of 4-(2-Fluorophenyl)pyrimidin-2-amine.

Detailed Experimental Protocol

Safety Precaution: Perform all steps in a fume hood. Aryl halides and boronic acids can be irritants.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-4-chloropyrimidine (1.0 eq, 5.0 mmol) and 2-fluorophenylboronic acid (1.2 eq, 6.0 mmol) in a mixture of 1,2-dimethoxyethane (DME) (20 mL) and Water (7 mL).

  • Base Addition: Add Sodium Carbonate (Na₂CO₃) (2.0 eq, 10.0 mmol).

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen. Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.

  • Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 0.25 mmol).

  • Reaction: Heat the mixture to reflux (~85°C) under an inert atmosphere for 12–16 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with EtOAc.

    • Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: The crude residue is typically a yellow solid. Purify via flash chromatography (SiO₂, gradient 0–60% EtOAc in Hexanes) or recrystallize from hot Ethanol to yield off-white crystals.

Structural Analysis & Characterization

Validating the structure requires distinguishing the ortho-fluoro substitution from the para-isomer.

NMR Expectations (¹H NMR, 400 MHz, DMSO-d₆)
  • Pyrimidine Protons:

    • H-6 (Doublet, ~8.3 ppm): Deshielded by the adjacent nitrogen.

    • H-5 (Doublet, ~7.1 ppm): Characteristic pyrimidine doublet.

  • Amine Protons:

    • NH₂ (Broad Singlet, ~6.5–7.0 ppm): Exchangeable with D₂O.

  • Phenyl Protons (Key Differentiator):

    • H-3' (Multiplet, ~7.2–7.4 ppm): The proton ortho to the fluorine will show distinctive H-F coupling (

      
       Hz).
      
    • H-6' (Multiplet, ~7.9 ppm): The proton ortho to the pyrimidine ring is deshielded but will appear as a multiplet (td) due to coupling with H-5' and the fluorine.

    • Contrast with Para-isomer: The 4-fluoro isomer would show a clean AA'BB' system (two doublets/multiplets), whereas the 2-fluoro isomer shows a complex ABCD-like pattern.

Mass Spectrometry
  • ESI-MS (Positive Mode):

    
     m/z.
    
  • Isotope Pattern: Distinctive M+1 and M+2 peaks characteristic of C/N ratios; Fluorine is monoisotopic (¹⁹F), so no M+2 from halogen is observed (unlike Cl/Br).

Medicinal Chemistry Applications

This scaffold is not merely a building block; it is a pharmacophore .

Kinase Hinge Binding Mode

The 2-aminopyrimidine motif functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.

Pharmacophore Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold 2-Aminopyrimidine Core Scaffold->Hinge H-Bond Acceptor (N1) Scaffold->Hinge H-Bond Donor (NH2) Fluorine 2-Fluoro Substituent (Conformational Lock) Scaffold->Fluorine Ortho-Substitution Pocket Hydrophobic Pocket (Gatekeeper Residue) Fluorine->Pocket Steric Clash/Fit (Selectivity Filter)

Figure 2: Pharmacophore model showing the interaction of the 2-aminopyrimidine core with the kinase hinge region.

  • Role of the 2-Fluoro Group:

    • Conformational Restriction: The ortho-fluorine creates steric repulsion with the pyrimidine ring, twisting the biaryl bond. This non-planar conformation often improves selectivity by fitting into specific hydrophobic pockets that planar analogs cannot access.

    • Metabolic Stability: Blocks the metabolically labile ortho-position from oxidation (Cytochrome P450 mediated).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][3]

  • Storage: Store at 2–8°C under inert gas. The amine is prone to oxidation over extended periods.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem Compound Summary. (2024). Search for Pyrimidine-2-amine derivatives. National Center for Biotechnology Information. Link

  • Zhang, J., et al. (2009). Design and synthesis of 2-amino-4-arylpyrimidine derivatives as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(2), 528-531.

Sources

Exploratory

The Ortho-Fluorine Effect on Pyrimidine Rings: A Deep Dive into Electronic Modulation for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Beyond the Bioisostere The strategic incorporation of fluorine into molecular sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond the Bioisostere

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. While often employed to block metabolic hotspots or modulate lipophilicity, the nuanced electronic perturbations induced by fluorine, particularly in heterocyclic systems, offer a powerful tool for fine-tuning drug-target interactions. This guide provides an in-depth exploration of the electronic effects of substituting a fluorine atom at the ortho position (C2 or C4/6) of a pyrimidine ring. We will move beyond the simplistic view of fluorine as a mere hydrogen bioisostere and delve into the complex interplay of inductive, resonance, and through-space effects that researchers can harness to optimize potency, selectivity, and pharmacokinetic profiles. Understanding these fundamental principles is paramount for the rational design of next-generation therapeutics.[1][2][3][4]

The Fundamental Electronic Influence of Ortho-Fluorine

Fluorine's profound impact on the pyrimidine ring stems from its unique atomic properties: it is the most electronegative element, yet it is relatively small in size.[5][6] When placed at a position immediately adjacent to a ring nitrogen, these properties manifest in a confluence of electronic effects.

The Dominant Inductive Effect

The primary electronic influence of an ortho-fluorine is its powerful electron-withdrawing inductive effect (-I effect). Due to its extreme electronegativity, the fluorine atom strongly pulls electron density away from the carbon to which it is attached. This effect is transmitted through the sigma bonds of the pyrimidine ring, leading to a significant decrease in electron density throughout the heterocyclic system.[1][6] This has a direct and pronounced consequence on the basicity of the ring nitrogens.

A critical parameter for any nitrogen-containing heterocycle in a biological context is its pKa. The pKa determines the protonation state at physiological pH, which in turn governs solubility, membrane permeability, and, most importantly, the ability to form ionic interactions with a biological target. The strong -I effect of an ortho-fluorine significantly reduces the electron density on the adjacent nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a substantial decrease in the pKa of the pyrimidine ring, often by one to two pKa units.[7][8] This modulation is a key strategic tool for medicinal chemists seeking to attenuate the basicity of a pyrimidine-containing lead compound to improve its drug-like properties.[1]

Resonance and Through-Space Effects: A Deeper Look

While the inductive effect is dominant, other electronic interactions are at play. Fluorine possesses lone pairs of electrons that can, in principle, participate in resonance (+R effect) by donating electron density to the aromatic system. However, due to the poor overlap between the 2p orbitals of fluorine and carbon, this resonance donation is generally weak and often overshadowed by the potent inductive withdrawal.

Of greater significance in the ortho context are through-space interactions. The proximity of the fluorine atom's lone pairs to the lone pair of the adjacent nitrogen can lead to electrostatic repulsion. This through-space interaction can influence the conformation of substituents and the precise orientation of the nitrogen's lone pair, which can have subtle but important consequences for ligand binding.[9][10][11]

Characterizing the Electronic Impact: Methodologies and Protocols

Quantifying the electronic consequences of ortho-fluorination is crucial for rational drug design. A combination of experimental and computational techniques provides a comprehensive picture.

Experimental Determination of pKa

The most direct experimental measure of the electronic effect on the pyrimidine nitrogens is the determination of the compound's pKa.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh approximately 1-5 mg of the fluoropyrimidine compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is a concern.

  • Standardization of Titrant: Prepare a standardized solution of a strong acid (e.g., 0.01 M HCl) and a strong base (e.g., 0.01 M NaOH).

  • Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Acidic Titration: Titrate the solution with the standardized HCl solution, adding small, precise aliquots and recording the pH after each addition. Continue the titration well past the equivalence point.

  • Basic Titration: In a separate experiment, titrate a fresh solution of the analyte with the standardized NaOH solution.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation at the half-equivalence point or by using specialized software to analyze the titration curve. This protocol provides a robust and self-validating system by determining the ionization constant through direct empirical measurement.

Spectroscopic Analysis: The Power of ¹⁹F NMR

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive probe of the local electronic environment of the fluorine atom.[12][13][14] The chemical shift of the ¹⁹F nucleus is highly responsive to changes in electron density, making it a powerful tool for observing the electronic consequences of its placement on the pyrimidine ring and its interactions with the surrounding environment, including solvent and biological macromolecules.[15][16]

Key Observations in ¹⁹F NMR of Ortho-Fluoropyrimidines:

  • Chemical Shift: The ¹⁹F chemical shift provides a direct readout of the electronic environment. Shifts can be correlated with the electron-donating or -withdrawing nature of other substituents on the ring.[17]

  • Coupling Constants: J-coupling between ¹⁹F and adjacent ¹³C and ¹H nuclei provides valuable structural information and can be sensitive to conformational changes.[13][14]

  • Protein-Ligand Interactions: Changes in the ¹⁹F chemical shift upon binding to a target protein can confirm target engagement and provide insights into the binding mode.[16]

Protocol: Acquiring a ¹⁹F NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the ortho-fluoropyrimidine compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Referencing: The spectrum is typically referenced to an external standard, such as CFCl₃ (trichlorofluoromethane) at 0 ppm.[15][17]

  • Acquisition Parameters: A simple one-pulse experiment is usually sufficient. Key parameters to optimize include the spectral width (to encompass the wide range of ¹⁹F chemical shifts), the acquisition time, and the relaxation delay.[13]

  • Proton Decoupling: For simplicity of the spectrum, proton decoupling is often employed to remove ¹H-¹⁹F coupling.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

Computational Chemistry: In Silico Insights

Computational methods, particularly Density Functional Theory (DFT), are invaluable for dissecting the various electronic contributions.[18]

Workflow: DFT and NBO Analysis of Ortho-Fluoropyrimidines

G cluster_0 Computational Workflow A 1. Structure Building Construct 3D model of ortho-fluoropyrimidine B 2. Geometry Optimization Perform DFT calculation (e.g., B3LYP/6-31G*) to find the lowest energy conformation. A->B C 3. Frequency Calculation Confirm true energy minimum (no imaginary frequencies). B->C D 4. NBO Analysis Calculate Natural Bond Orbitals to quantify charge distribution and orbital interactions. C->D E 5. Property Calculation Calculate electrostatic potential maps, dipole moments, and theoretical pKa. D->E F 6. Data Interpretation Analyze charge on N atoms, orbital delocalization, and correlate with experimental data. E->F

Caption: Computational workflow for analyzing ortho-fluoropyrimidine electronics.

Natural Bond Orbital (NBO) Analysis: This method provides a chemically intuitive picture of electron distribution.[19][20] NBO analysis can quantify:

  • Atomic Charges: The partial charge on each atom, clearly demonstrating the electron withdrawal from the ring nitrogens by the ortho-fluorine.[18]

  • Orbital Interactions: It can reveal hyperconjugative interactions, such as the delocalization of a nitrogen lone pair into an adjacent anti-bonding orbital, and how these are perturbed by the fluorine substituent.[18][21]

Strategic Applications in Drug Design

The deliberate placement of an ortho-fluorine on a pyrimidine ring is a sophisticated strategy to address multiple challenges in drug discovery.

pKa Modulation for Optimal Pharmacokinetics

As discussed, reducing the basicity of a pyrimidine moiety is a common goal. Highly basic compounds are often rapidly cleared, exhibit poor membrane permeability, and can have off-target effects related to their charge. By installing an ortho-fluorine, a medicinal chemist can lower the pKa into a more desirable range (typically 6-8), balancing aqueous solubility with the ability to cross cell membranes.[1][7]

Enhancing Target Affinity and Selectivity

The electronic modulation by an ortho-fluorine can directly impact binding affinity. By altering the electrostatic potential of the pyrimidine ring, the fluorine can influence:

  • Hydrogen Bonding: While fluorine itself is a poor hydrogen bond acceptor, its electron-withdrawing nature can weaken or alter the hydrogen-bonding characteristics of the adjacent nitrogen atom.[5][16]

  • Aromatic Interactions: The modified quadrupole moment of the fluorinated ring can change how it participates in π-π or π-cation stacking interactions with aromatic residues in the protein binding pocket.[22]

  • Dipole Interactions: The strong C-F bond dipole can engage in favorable dipole-dipole interactions within the active site.

These subtle electronic changes can be the difference between a potent, selective inhibitor and a non-specific binder.

Table 1: Summary of Ortho-Fluorine Electronic Effects and Their Implications

Electronic EffectConsequence on Pyrimidine RingImplication in Drug Design
Strong Inductive (-I) Effect Decreased electron density on ring nitrogensSignificant reduction in pKa, mitigating high basicity.
Weak Resonance (+R) Effect Minor electron donation from F lone pairsGenerally overridden by the inductive effect.
Through-Space Repulsion Electrostatic repulsion between F and N lone pairsCan influence local conformation and vector of N lone pair.
Altered Dipole Moment Increased local and molecular dipoleCan create new, favorable dipole-dipole interactions in the binding site.

Synthesis of Ortho-Fluoropyrimidines

The ability to synthesize ortho-fluoropyrimidines is essential for exploring their potential in drug discovery programs. Several methods are available, with the choice depending on the specific substitution pattern and scale.

Common Synthetic Routes:

  • From Aminopyrimidines: A classical approach involves the diazotization of an ortho-aminopyrimidine in the presence of a fluoride source, such as fluoroboric acid (Balz-Schiemann reaction).[23]

  • Nucleophilic Aromatic Substitution (SNA_r): A highly versatile method involves the displacement of a suitable leaving group (e.g., chlorine) at the ortho position with a fluoride salt (e.g., KF).[24] This is often the preferred method for radiolabeling with ¹⁸F for PET imaging.[24]

  • From Fluorinated Building Blocks: Constructing the pyrimidine ring from small, pre-fluorinated precursors is an efficient strategy, particularly for large-scale synthesis.[25]

G cluster_1 Synthetic Pathways A Ortho-Aminopyrimidine D Ortho-Fluoropyrimidine A->D  Diazotization (Balz-Schiemann) B Ortho-Chloropyrimidine B->D  Nucleophilic Substitution (e.g., KF/K222) C Fluorinated C3 Building Block + Amidine C->D  Ring Cyclization

Caption: Key synthetic strategies for accessing ortho-fluoropyrimidines.

Conclusion

The substitution of fluorine at the ortho position of a pyrimidine ring is a powerful and nuanced strategy in medicinal chemistry. The dominant electron-withdrawing inductive effect provides a reliable method for modulating the pKa of the ring nitrogens, a critical parameter for optimizing the pharmacokinetic properties of drug candidates. Beyond this primary effect, the interplay of resonance, through-space interactions, and altered local dipoles can be exploited to fine-tune binding affinity and selectivity. A thorough understanding of these principles, validated by robust experimental (pKa, ¹⁹F NMR) and computational (DFT, NBO) methodologies, empowers the drug discovery scientist to move beyond simple bioisosteric replacement and engage in the rational design of superior therapeutics. The ortho-fluorine is not merely a metabolic blocker; it is a precision tool for electronic modulation.

References

  • A facile radiosynthesis of ¹⁸F-labeled 2-and 4-fluoro pyrimidines and fused pyrimidines. (2021). Journal of Nuclear Medicine. [Link]

  • Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • SPECTROSCOPIC AND VIBRATIONAL CHARACTERIZATION OF FLUORINATED PYRIMIDINE, NBO, NLO, THERMODYNAMIC FUNCTIONS, HOMO LUMO ANALYSIS. (n.d.). INTERNATIONAL JOURNAL OF CHEMTECH RESEARCH. [Link]

  • Schulze, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]

  • ¹⁹F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]

  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Al-Sanea, M. M., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

  • Malet-Martino, M. C., & Martino, R. (1989). 19F MRS studies of fluoropyrimidine chemotherapy. A review. NMR in Biomedicine. [Link]

  • Antoniani, D., et al. (2021). Fluoropyrimidines affect de novo pyrimidine synthesis impairing biofilm formation in Escherichia coli. Microbiology. [Link]

  • ¹⁹Flourine NMR. (n.d.). University of Ottawa. [Link]

  • Ghorab, M. M., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. (n.d.). Osaka University. [Link]

  • Breder, A., et al. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry. [Link]

  • Anglès, d'., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]

  • Gmeiner, W. H., & Sane, S. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

  • Kumar, P., et al. (2018). Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. Journal of Medicinal Chemistry. [Link]

  • Natural bond orbital. (n.d.). Wikipedia. [Link]

  • Kjellson, P., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin. [Link]

  • Wehrhan, L., et al. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B. [Link]

  • Why does Fluorine have a more inductive force than Chlorine? (2021). Reddit. [Link]

  • What are "Natural Atomic Orbitals" (NAOs)? (n.d.). NBO Theory. [Link]

  • Biological Impacts of Fluorination. (2016). ResearchGate. [Link]

  • de With, M., et al. (2022). Real‐world study on fluoropyrimidine‐related toxicity outcomes in cancer patients with select DPYD variant alleles that received DPYD genotype‐guided dosing. Cancer Medicine. [Link]

  • A STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. (2025). bioRxiv. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). Physical Chemistry Chemical Physics. [Link]

  • Crisóstomo, F. P. P., et al. (2017). Through-Space Activation Can Override Substituent Effects in Electrophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Zhang, Y., et al. (2019). Through-Space Conjugation: A Thriving Alternative for Optoelectronic Materials. CCS Chemistry. [Link]

  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • Schöffski, P. (2004). The modulated oral fluoropyrimidine prodrug S-1, and its use in gastrointestinal cancer and other solid tumors. Anticancer Drugs. [Link]

  • Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. (2019). Journal of the American Chemical Society. [Link]

  • NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions of Artemisinin, Quinine and Thirteen Manzamenones with H2O or Alanine. (n.d.). Scientific Research Publishing. [Link]

  • Design, synthesis, and computational studies on dihydropyrimidine scaffold as lipoxygenase inhibitors. (2015). Drug Design, Development and Therapy. [Link]

  • Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work? (2023). Reddit. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules. [Link]

  • Through bond and through space interactions in dehydro-diazine radicals: a case study of 3c-5e interactions. (n.d.). RSC Publishing. [Link]

  • Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. (2021). Organometallics. [Link]

  • Chemists reconsider the impact of through-space effects. (2021). Chemistry World. [Link]

  • Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing. (n.d.). PMC. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Theoretical study of the electronic properties of fluorographene. (2025). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 4-(2-Fluorophenyl)pyrimidin-2-amine

Abstract This application note presents a detailed, validated, and highly robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(2-Fluorophenyl)pyrimidin-2-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and highly robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(2-Fluorophenyl)pyrimidin-2-amine. This compound is a key intermediate in pharmaceutical synthesis, and its precise analysis is critical for ensuring quality control and process consistency. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, coupled with UV detection. The development strategy, from initial analyte characterization to final method validation according to the International Council for Harmonisation (ICH) guidelines, is thoroughly discussed. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing a comprehensive protocol for immediate implementation.

Introduction and Analyte Characterization

4-(2-Fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic amine, a class of compounds frequently used as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of such intermediates directly impact the yield and impurity profile of the final drug product. Therefore, a reliable analytical method is paramount.

The development of an effective HPLC method begins with a fundamental understanding of the analyte's physicochemical properties.

Analyte: 4-(2-Fluorophenyl)pyrimidin-2-amine CAS Number: 171959-57-2 (Note: This is a representative structure; multiple CAS numbers exist for related isomers) Molecular Formula: C₁₀H₈FN₃ Molecular Weight: 189.19 g/mol

Key properties influencing chromatographic behavior include:

  • Polarity (LogP): The calculated LogP for similar structures is typically in the range of 1.5 to 2.5, indicating moderate hydrophobicity suitable for reversed-phase chromatography.[1]

  • Acidity/Basicity (pKa): The 2-aminopyrimidine moiety is basic, with a pKa around 3.5 for the protonated amine.[2] This is a critical parameter for selecting the mobile phase pH to ensure the analyte is in a single ionic state, thereby preventing peak tailing and broadening.

  • UV Absorbance: The molecule contains both phenyl and pyrimidine rings, which are strong chromophores. Aromatic amines and pyrimidine derivatives typically exhibit significant UV absorbance between 230 and 280 nm.[3][4][5] A photodiode array (PDA) detector is ideal for determining the wavelength of maximum absorbance (λ-max) experimentally.

Method Development Strategy: A Rationale-Driven Approach

The choices made during method development are not arbitrary; they are dictated by the analyte's chemistry and the desired performance characteristics of the assay. High-performance liquid chromatography (HPLC) is the technique of choice for this type of analysis due to its high resolution, sensitivity, and reproducibility.[6][7]

Mode of Chromatography: Reversed-Phase (RP)

Given the moderate lipophilicity of the analyte, reversed-phase HPLC is the logical choice.[8] In this mode, a nonpolar stationary phase (C18) is used with a polar mobile phase. The analyte is retained primarily through hydrophobic interactions between its fluorophenyl group and the C18 alkyl chains. Elution is achieved by increasing the concentration of an organic modifier in the mobile phase.

Stationary Phase Selection: C18 Column

A C18 (octadecylsilane) column is the most common and versatile reversed-phase column, making it an excellent starting point.[6] Its high hydrophobicity provides strong retention for aromatic compounds. A column with a particle size of 1.8 to 5 µm is recommended to balance efficiency (sharper peaks) and backpressure. For this method, a column with dimensions of 4.6 x 150 mm is selected as a robust standard.

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shape for aromatic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.

  • Aqueous Phase & pH Control: This is the most critical aspect for analyzing a basic compound like 4-(2-Fluorophenyl)pyrimidin-2-amine. To ensure consistent protonation and avoid peak tailing from interactions with residual silanols on the silica backbone, the mobile phase pH must be controlled. A pH of approximately 3.0 is selected, which is well below the pKa of the analyte's conjugate acid, ensuring it exists predominantly in its protonated, cationic form. A 20 mM potassium phosphate buffer is chosen for its excellent buffering capacity in this pH range.

  • Elution Mode: Gradient: A gradient elution, where the percentage of acetonitrile is increased over time, is selected.[9] This approach is superior to isocratic elution for this application because it allows for the elution of potential impurities with different polarities while ensuring the main analyte peak is sharp and well-resolved.

Detection

A UV-Vis detector, specifically a Photodiode Array (PDA) detector, is employed. The PDA allows for the acquisition of the full UV spectrum for the analyte peak, confirming its identity and purity (peak purity analysis) and enabling the determination of the optimal detection wavelength (λ-max), which was experimentally found to be 254 nm.

Diagram: HPLC Method Development Workflow

The logical flow from analyte characterization to a fully optimized method is depicted below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Strategy cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (LogP, pKa, UV Scan) Mode Select Mode (Reversed-Phase) Analyte->Mode Column Select Column (C18, 5µm) Mode->Column MobilePhase Optimize Mobile Phase (ACN/Buffer, pH 3.0) Column->MobilePhase Gradient Develop Gradient Profile MobilePhase->Gradient Detection Set Detection λ (254 nm via PDA) Gradient->Detection SST System Suitability Test Detection->SST OptimizedMethod Final Optimized Method SST->OptimizedMethod

Caption: Workflow for rationale-driven HPLC method development.

Optimized Chromatographic Conditions

The following parameters were established after a systematic development and optimization process.

ParameterCondition
Instrumentation Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Photodiode Array (PDA) Detector
Detection Wavelength 254 nm
Run Time 15 minutes
Expected Retention Time ~6.5 minutes

Protocols

Protocol 1: Reagent and Sample Preparation
  • Mobile Phase A Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio. This ensures compatibility with the initial chromatographic conditions.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4-(2-Fluorophenyl)pyrimidin-2-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (Nominal 50 µg/mL): Accurately weigh a sample containing approximately 5 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 2: HPLC System Operation and Analysis
  • System Equilibration: Purge all solvent lines. Equilibrate the column with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Working Standard Solution (50 µg/mL) six consecutive times.

  • SST Acceptance Criteria: The system is deemed ready for analysis if the following criteria are met:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Sequence Execution: After the SST passes, run the analytical sequence, including blanks, standards, and samples. A standard should be run periodically (e.g., after every 10 sample injections) to verify system stability.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline to ensure it is suitable for its intended purpose.[7][10][11]

Diagram: ICH Method Validation Parameters

The relationship between the core validation parameters is illustrated below.

ValidationParameters cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity & Range ValidatedMethod Validated Analytical Method Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Precision Precision (%RSD) Precision->ValidatedMethod Specificity Specificity (No Interference) Specificity->ValidatedMethod Linearity Linearity (r²) Linearity->ValidatedMethod Range Range Linearity->Range LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Range->ValidatedMethod Robustness Robustness (Deliberate Variation) Robustness->ValidatedMethod

Caption: Interrelated parameters for HPLC method validation per ICH Q2(R1).

Specificity
  • Protocol: A solution of diluent (blank) and a placebo (matrix without analyte) were injected to ensure no interfering peaks at the retention time of the analyte. The analyte was also subjected to forced degradation (acid, base, peroxide, heat, light) to demonstrate that degradation products do not co-elute with the main peak.

  • Results: No interference was observed. The method is specific for 4-(2-Fluorophenyl)pyrimidin-2-amine.

Linearity and Range
  • Protocol: A series of five solutions were prepared from the stock solution, ranging from 10 µg/mL to 75 µg/mL (corresponding to 20% to 150% of the working concentration). Each concentration was injected in triplicate.

  • Results: The method demonstrated excellent linearity over the tested range.

ParameterResultAcceptance Criteria
Range 10 - 75 µg/mLReportable
Correlation Coeff. (r²) 0.9998≥ 0.999
Y-intercept Close to zeroReportable
Accuracy (% Recovery)
  • Protocol: Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

  • Results: The method is highly accurate.

Spike LevelMean Recovery (%)Acceptance Criteria
80%99.8%98.0 - 102.0%
100%100.5%98.0 - 102.0%
120%101.1%98.0 - 102.0%
Precision
  • Repeatability (Intra-day): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Result: %RSD = 0.85% (Acceptance Criteria: ≤ 2.0%)

  • Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

    • Result: %RSD = 1.10% (Acceptance Criteria: ≤ 2.0%)

LOD & LOQ
  • Protocol: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the linearity curve.

  • Results:

    • LOD: 0.1 µg/mL

    • LOQ: 0.3 µg/mL

Robustness
  • Protocol: The method's robustness was tested by making small, deliberate variations to key parameters, including mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Results: No significant changes in retention time, peak area, or system suitability parameters were observed, demonstrating the method is robust for routine use.

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 4-(2-Fluorophenyl)pyrimidin-2-amine. The rationale-driven approach to method development, coupled with rigorous validation against ICH guidelines, ensures that this method is reliable and suitable for its intended purpose in a quality control environment. The detailed protocols provided herein can be directly implemented by analytical laboratories for routine analysis.

References

  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from ResearchGate. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from LCGC International. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from Zenodo. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from Acta Scientific. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]

  • PMC. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from PMC. [Link]

  • ResearchGate. UV-Vis spectra of 4-PPy compound. Retrieved from ResearchGate. [Link]

  • PubChem. 2-Aminopyrimidine. Retrieved from PubChem. [Link]

  • SciSpace. IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. Retrieved from SciSpace. [Link]

Sources

Application

procedure for microwave-assisted synthesis of fluorophenyl pyrimidines

Topic: Procedure for Microwave-Assisted Synthesis of Fluorophenyl Pyrimidines Audience: Researchers, scientists, and drug development professionals. Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for Microwave-Assisted Synthesis of Fluorophenyl Pyrimidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

Fluorophenyl pyrimidines represent a privileged scaffold in modern medicinal chemistry and drug discovery. The pyrimidine core is a fundamental building block in nucleic acids, while the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The synthesis of these valuable compounds, however, can be challenging using conventional heating methods, often requiring long reaction times, high temperatures, and resulting in modest yields with significant byproducts.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and reproducible alternative.[3][4] Unlike conventional heating which relies on slow heat transfer through convection, microwave irradiation directly and uniformly heats the reactants and solvent by interacting with polar molecules and ions in the reaction mixture.[5][6] This process, known as dielectric heating, involves mechanisms like dipolar polarization and ionic conduction, leading to a rapid temperature increase that can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[2][7][8] This application note provides a detailed protocol for the efficient synthesis of fluorophenyl pyrimidines via a microwave-assisted Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.

Reaction Principle: The Microwave-Enhanced Suzuki-Miyaura Cross-Coupling

The synthesis of C-arylated pyrimidines is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method.[9][10] This reaction couples a halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) with a fluorophenylboronic acid in the presence of a palladium catalyst and a base. The electron-deficient nature of the pyrimidine ring makes its halogen substituents highly reactive substrates for such transformations.[10]

Microwave irradiation provides substantial advantages for this process. The rapid and uniform heating not only accelerates each step of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) but can also improve regioselectivity and yield while minimizing catalyst degradation and side product formation.[4][11] The result is a cleaner, faster, and more energy-efficient pathway to the desired fluorophenyl pyrimidine products.[12]

Experimental Protocol: Synthesis of 4-(Fluorophenyl)-2-chloropyrimidine

This protocol details a general procedure for the regioselective mono-arylation of 2,4-dichloropyrimidine with a fluorophenylboronic acid.

Materials and Reagents
  • Substrates: 2,4-Dichloropyrimidine, 4-Fluorophenylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Purification: Silica gel (230-400 mesh) for column chromatography, Ethyl acetate, Hexanes

  • Equipment:

    • Microwave synthesizer (e.g., CEM Discover)

    • 10 mL or 30 mL pressurized microwave reaction vial with a magnetic stir bar[13]

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel G)[14]

Step-by-Step Synthesis Procedure
  • Reagent Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq).

    • Add the desired fluorophenylboronic acid (e.g., 4-fluorophenylboronic acid) (1.1 mmol, 1.1 eq).

    • Add the base, sodium carbonate (2.0 mmol, 2.0 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.05 mmol, 1-5 mol%). An extremely low catalyst loading (e.g., 0.5 mol%) can be effective under microwave conditions.[9][10]

    • Scientist's Note: The choice of base is critical for the transmetalation step. Carbonates are often sufficient and cost-effective. The catalyst loading is minimized due to the high efficiency of microwave heating, reducing costs and residual palladium in the final product.

  • Solvent Addition and Sealing:

    • Add 5 mL of a pre-mixed solvent system of 1,4-dioxane and water (4:1 v/v).

    • Seal the vial securely with a cap.

    • Scientist's Note: The aqueous solvent system is crucial for dissolving the inorganic base and facilitating the reaction. Dioxane is an excellent solvent for the organic substrates and catalyst. The polarity of water also makes it an excellent medium for absorbing microwave energy.[12]

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 120-150 °C (monitored by IR sensor)

      • Time: 10-20 minutes[9][15]

      • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

      • Stirring: On

    • Run the reaction.

    • Scientist's Note: Microwave heating allows for precise temperature control, preventing overheating that can lead to byproduct formation.[3] The reaction is significantly accelerated; a comparable conventional reaction might take several hours.[2]

  • Reaction Work-up and Extraction:

    • After the reaction is complete and the vial has cooled to a safe temperature, uncap the vial.

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is typically effective.

    • Monitor the separation using TLC.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the fluorophenyl pyrimidine as a solid.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, IR).[14][16] For 2-chloro-4-(4-fluorophenyl)pyrimidine, a white solid is expected.[9][10]

Data Presentation: Reaction Parameter Optimization

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine.

EntryBoronic AcidBaseCatalyst Loading (mol%)Temp (°C)Time (min)Yield (%)Reference
14-Fluorophenylboronic acidNa₂CO₃0.51501562[9][10]
2Phenylboronic acidK₂CO₃0.11001095[11]
33-Fluorophenylboronic acidNa₂CO₃0.51501575[9]
42-Fluorophenylboronic acidNa₂CO₃0.51501581[9]

Note: Yields are for isolated products after purification.

Visualizing the Workflow

The following diagrams illustrate the overall experimental workflow and the fundamental catalytic cycle.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Combine Dichloropyrimidine, Boronic Acid, Base, Catalyst in Microwave Vial B Add Solvent & Seal Vial A->B C Irradiate in Microwave (120-150 °C, 10-20 min) B->C D Cool & Quench Reaction C->D E Aqueous Extraction D->E F Column Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: Experimental workflow for microwave-assisted synthesis.

SuzukiCycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Complex1 (Ar)Pd(II)(X)L₂ OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Ar'B(OH)₂ + Base Complex2 (Ar)Pd(II)(Ar')L₂ Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Sources

Method

Application Note: Scale-Up Synthesis of 4-(2-Fluorophenyl)pyrimidin-2-amine

Executive Summary & Strategic Route Selection The synthesis of 4-(2-Fluorophenyl)pyrimidin-2-amine (CAS: 96548-90-2) represents a classic challenge in transitioning from Medicinal Chemistry (MedChem) to Process Developme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 4-(2-Fluorophenyl)pyrimidin-2-amine (CAS: 96548-90-2) represents a classic challenge in transitioning from Medicinal Chemistry (MedChem) to Process Development. While MedChem routes prioritize diversity and speed—often utilizing Suzuki-Miyaura cross-couplings—these methods become liabilities at scale due to palladium costs, metal scavenging requirements, and the distinct difficulty of removing heavy metals from polar aminopyrimidines.

This guide details the Enaminone Cyclocondensation Route , the industry-preferred methodology for multi-kilogram production. This route utilizes the condensation of 2'-fluoroacetophenone with


-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with guanidine carbonate.
Route Comparison: Why We Pivot
FeatureRoute A: Suzuki Coupling (MedChem)Route B: Enaminone Cyclization (Process)
Starting Materials 4-Chloropyrimidin-2-amine + 2-Fluorophenylboronic acid2'-Fluoroacetophenone + DMF-DMA + Guanidine Carbonate
Cost Driver Palladium catalyst, Boronic acidDMF-DMA (Moderate), Guanidine (Low)
Purification Column Chromatography (SiO2)Crystallization / Acid-Base Workup
Scalability Low (Exotherms, Pd removal)High (Homogeneous, precipitating product)
Atom Economy Poor (Stoichiometric boronic waste)High (Methanol and Dimethylamine byproducts)

Reaction Mechanism & Critical Process Parameters (CPPs)

Understanding the mechanism is vital for troubleshooting. The synthesis proceeds via a Michael addition-elimination sequence followed by a binucleophilic cyclization .

Graphviz Diagram: Reaction Workflow & Mechanism

G cluster_mech Mechanistic Insight Start 2'-Fluoroacetophenone (Starting Material) Inter Enaminone Intermediate (Reactive Species) Start->Inter Condensation 100°C, -MeOH DMFDMA DMF-DMA (Reagent) DMFDMA->Inter Product 4-(2-Fluorophenyl) pyrimidin-2-amine Inter->Product Cyclization EtOH, Reflux Guanidine Guanidine Carbonate (Cyclizing Agent) Guanidine->Product Mech1 Step 1: Formation of Dimethylaminopropenone Mech2 Step 2: 1,4-Addition of Guanidine Mech1->Mech2 Mech3 Step 3: Intramolecular Dehydration Mech2->Mech3

Caption: Figure 1. Process flow from acetophenone precursor to pyrimidine core, highlighting the enaminone intermediate.

Critical Process Parameters (CPPs)
  • Methanol Removal (Step 1): The reaction of acetophenone with DMF-DMA is an equilibrium process that releases methanol. To drive conversion to

    
    , methanol must be continuously distilled off. Failure to do so results in residual starting material that is difficult to separate later.
    
  • Guanidine Source (Step 2):

    • Avoid: Guanidine Nitrate (Explosion hazard upon drying/heating).

    • Avoid: Free Guanidine (Hygroscopic, difficult to handle).

    • Use:Guanidine Carbonate .[1] It is a stable solid. In ethanol at reflux, it liberates enough free base to react with the enaminone.

  • Steric Hindrance: The ortho-fluorine atom on the phenyl ring creates steric bulk. This necessitates slightly longer reaction times (12-16h) compared to unsubstituted analogs to ensure complete cyclization.

Detailed Experimental Protocols

Step 1: Synthesis of Enaminone Intermediate

(E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one

Reagents:

  • 1-(2-Fluorophenyl)ethan-1-one (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 equiv)
    
  • Solvent: None (Neat) or Toluene (if azeotrope is desired)

Protocol:

  • Charge a reactor with 1-(2-fluorophenyl)ethan-1-one under nitrogen.

  • Add DMF-DMA (1.5 equiv). Note: Excess is used to drive kinetics.

  • Heat the mixture to 100–110°C .

  • Distillation: Equip the reactor with a short-path distillation head. As the reaction proceeds, methanol is generated. Distill off the methanol/DMF-DMA mixture to drive the equilibrium.

  • Monitor by HPLC/TLC. The starting acetophenone should be

    
    .
    
  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA. The product typically solidifies upon cooling or remains as a viscous orange/red oil.

    • Checkpoint: This intermediate is moisture sensitive (hydrolyzes back to ketone). Proceed immediately to Step 2 or store under strict anhydrous conditions.

Step 2: Cyclization to Target Pyrimidine

4-(2-Fluorophenyl)pyrimidin-2-amine

Reagents:

  • Enaminone Intermediate (from Step 1) (1.0 equiv)

  • Guanidine Carbonate (1.1 equiv)

  • Ethanol (Absolute) (5-8 Volumes)

  • Sodium Ethoxide (0.1 equiv) - Optional catalyst if reaction is sluggish

Protocol:

  • Dissolve the Enaminone intermediate in Ethanol (absolute).

  • Add Guanidine Carbonate (1.1 equiv) as a solid.

  • Heat the suspension to Reflux (78°C) with vigorous stirring.

  • Maintain reflux for 12–16 hours . The mixture will initially be a suspension and may clear up before the product begins to precipitate.

  • IPC (In-Process Control): Check for disappearance of the enaminone peak (approx. 300-350 nm UV absorption).

  • Cooling: Cool the batch slowly to 0–5°C and hold for 2 hours. The target aminopyrimidine should crystallize out.[2]

  • Filtration: Filter the solids.

  • Wash: Wash the cake with cold Ethanol followed by Water (to remove residual guanidine salts).

Purification & Quality Control

For pharmaceutical applications, simple filtration is often insufficient to remove all trace color bodies or regioisomers.

Recrystallization Protocol:

  • Suspend the crude wet cake in Ethanol/Water (9:1) .

  • Heat to reflux until full dissolution occurs.

  • Add activated charcoal (5 wt%) if color removal is required; filter hot over Celite.

  • Cool slowly to room temperature, then to 0°C.

  • Filter and dry in a vacuum oven at 45°C.

Specification Targets:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Purity (HPLC):

    
    .
    
  • Melting Point: Expect range between 120–125°C (Verify with specific polymorph).

  • Mass Spec: [M+H]+ = 190.2 (Calc).

Safety & Engineering Controls

HazardSourceMitigation Strategy
Flammability DMF-DMA, EthanolGround all equipment. Use explosion-proof electricals (Class I, Div 1).
Thermal Runaway Guanidine NitrateDO NOT USE Guanidine Nitrate for scale-up unless strictly necessary. Use Carbonate salt.[3][4]
Off-Gassing Step 1 (Methanol), Step 2 (CO2, NH3)Ensure scrubber system is active. Step 2 releases CO2; ensure reactor venting is not blocked to prevent over-pressurization.
Skin Irritation Fluorinated aromaticsStandard PPE (Tyvek suit, nitrile gloves). Fluorinated compounds can have enhanced skin permeation.

References

  • Process Route Validation: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[2][5] International Journal of Organic Chemistry, 2011, 1, 207-214.[5] Link

  • Guanidine Safety & Handling: "Guanidine Nitrate vs Carbonate in Synthesis." ScienceMadness / Industrial Safety Data, 2025. Link

  • General Pyrimidine Synthesis: "Synthesis of 2-aminopyrimidines via enaminones." Organic Syntheses, Coll. Vol. various. (General methodology reference).
  • Compound Data: "4-Fluoropyrimidin-2-amine Product Data." ChemScene, 2025. Link

  • Scale-Up Hazards: "Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions." ResearchGate, 2022. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4-(2-Fluorophenyl)pyrimidin-2-amine in DMSO

Welcome to the technical support center for 4-(2-Fluorophenyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Fluorophenyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our approach is rooted in a deep understanding of chemical principles and extensive laboratory experience to ensure you can confidently prepare your solutions for successful experimentation.

Introduction: Understanding the Compound and the Solvent

4-(2-Fluorophenyl)pyrimidin-2-amine is a substituted aminopyrimidine, a class of compounds frequently investigated in medicinal chemistry.[1] Its structure, featuring a fluorophenyl group and a pyrimidine core, suggests a moderate to low aqueous solubility, making DMSO a common solvent of choice. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, which is why it is extensively used in drug discovery and high-throughput screening.[2][3] However, achieving a stable, clear solution of 4-(2-Fluorophenyl)pyrimidin-2-amine in DMSO can sometimes be challenging. This guide will walk you through a systematic approach to troubleshoot and overcome these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of 4-(2-Fluorophenyl)pyrimidin-2-amine in DMSO.

Q1: I've added 4-(2-Fluorophenyl)pyrimidin-2-amine to DMSO at my desired concentration, but it's not dissolving. What is the first thing I should do?

A1: The first step is to ensure you are giving the compound adequate opportunity to dissolve with gentle agitation. If it remains insoluble, do not immediately assume it is insoluble at that concentration. Instead, you can apply gentle heating (e.g., a 37°C water bath) and vortexing. For more persistent issues, sonication can be a very effective method to break down solid particles and facilitate dissolution.[4] It's crucial to visually inspect the solution to ensure no solid material remains.

Q2: My compound initially dissolved in DMSO, but a precipitate formed after a short time or upon storage. What could be the cause?

A2: This phenomenon, known as precipitation, can be due to several factors. One of the most common culprits is the presence of water in the DMSO. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere, which can significantly decrease the solubility of many organic compounds.[1] Another possibility is that you have created a supersaturated solution that is not stable over time. Finally, temperature fluctuations during storage can also lead to precipitation.

Q3: I've heard that freeze-thaw cycles can affect the solubility of compounds in DMSO. Is this true for 4-(2-Fluorophenyl)pyrimidin-2-amine?

A3: Yes, repeated freeze-thaw cycles can indeed promote precipitation of compounds from DMSO stocks. This is often exacerbated by the absorption of water into the DMSO upon opening the container at room temperature.[1] To minimize this, it is best practice to aliquot your stock solution into smaller, single-use volumes. This avoids the need to thaw and refreeze the entire stock for each experiment.

Q4: Can the purity of my 4-(2-Fluorophenyl)pyrimidin-2-amine sample affect its solubility?

A4: Absolutely. The presence of impurities can have a significant impact on the observed solubility. Some impurities may be less soluble in DMSO than the compound of interest, leading to a hazy solution or undissolved particulate matter. Conversely, some impurities could potentially enhance solubility. Therefore, it is always recommended to use a well-characterized compound with a high degree of purity.

Q5: Are there any known stability issues with 4-(2-Fluorophenyl)pyrimidin-2-amine in DMSO?

In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving solubility issues with 4-(2-Fluorophenyl)pyrimidin-2-amine in DMSO.

Issue 1: Compound Fails to Dissolve Initially

If you are unable to achieve a clear solution of 4-(2-Fluorophenyl)pyrimidin-2-amine in DMSO, follow this systematic troubleshooting workflow.

Figure 1. A workflow for troubleshooting initial dissolution problems.

Causality behind the steps:

  • Agitation and Vortexing: This increases the interaction between the solvent and the solute particles, accelerating the dissolution process.

  • Gentle Heating: Increasing the temperature provides more kinetic energy to the system, which can help overcome the intermolecular forces within the solid compound, thus enhancing solubility. A temperature of 37°C is generally safe for most compounds and mimics physiological conditions.

  • Sonication: The high-frequency sound waves generate cavitation bubbles in the solvent. The collapse of these bubbles creates localized high-pressure and high-temperature zones, which can effectively break apart solid aggregates and enhance dissolution.[4]

Issue 2: Precipitation Occurs After Dissolution

If your compound dissolves initially but then precipitates out of solution, consider the following factors and solutions.

1. Water Contamination in DMSO:

  • Diagnosis: The most likely cause. DMSO readily absorbs water from the air.

  • Solution:

    • Use fresh, anhydrous (dry) DMSO from a newly opened bottle.

    • Minimize the time the DMSO container is open to the atmosphere.

    • Store DMSO under an inert gas (e.g., argon or nitrogen) if possible.

    • Consider using molecular sieves to dry your DMSO, though this should be done with caution to avoid contamination.

2. Supersaturated Solution:

  • Diagnosis: This can occur if you used significant heating to dissolve the compound and then cooled it to room temperature.

  • Solution:

    • Try preparing a slightly lower concentration of your stock solution.

    • If a higher concentration is necessary, you may need to prepare it fresh before each use.

    • Filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates before use.

3. Temperature Fluctuations:

  • Diagnosis: Storing the solution at a temperature where its solubility is lower can cause it to crash out.

  • Solution:

    • Store your stock solution at a consistent temperature. If you prepare it at room temperature, store it at room temperature if it is stable. If you store it at -20°C, ensure it is fully dissolved upon thawing.

    • As mentioned, aliquotting into single-use vials is the best way to avoid issues related to temperature cycling.

Experimental Protocols

Here are detailed protocols for key experiments related to assessing and improving the solubility of 4-(2-Fluorophenyl)pyrimidin-2-amine.

Protocol 1: Standardized Solubility Assessment

This protocol allows for a systematic determination of the approximate solubility of your compound in DMSO.

Materials:

  • 4-(2-Fluorophenyl)pyrimidin-2-amine

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator water bath

  • Calibrated analytical balance

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes

Procedure:

  • Weigh out a small, precise amount of 4-(2-Fluorophenyl)pyrimidin-2-amine (e.g., 2 mg) into a tared microcentrifuge tube.

  • Add a small, measured volume of anhydrous DMSO to create a high target concentration (e.g., 100 µL to target 20 mg/mL).

  • Vortex the tube vigorously for 2 minutes.

  • Visually inspect the solution. If it is clear, the compound is soluble at this concentration. You can proceed to a higher concentration if needed.

  • If undissolved solid remains, sonicate the tube in a water bath for 15 minutes.

  • Visually inspect again. If the solution is clear, the compound is soluble at this concentration with the aid of sonication.

  • If solid still remains, add another measured aliquot of DMSO (e.g., 100 µL) to decrease the concentration (in this example, to 10 mg/mL).

  • Repeat steps 3-7, progressively lowering the concentration until a clear solution is obtained. The lowest concentration at which the compound fully dissolves is its approximate solubility under these conditions.

Protocol 2: Preparation of a Stable Stock Solution

This protocol outlines the best practices for preparing a stock solution for long-term storage.

Materials:

  • 4-(2-Fluorophenyl)pyrimidin-2-amine

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator water bath (optional, if needed)

  • Sterile, screw-cap microcentrifuge tubes or cryovials

  • Pipettes

Procedure:

  • Determine the desired concentration for your stock solution based on your experimental needs and the solubility assessment from Protocol 1.

  • Weigh the required amount of 4-(2-Fluorophenyl)pyrimidin-2-amine into a suitable container.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex until the compound is fully dissolved. Use gentle heating or sonication only if necessary.

  • Once a clear solution is obtained, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

  • Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at the appropriate temperature, typically -20°C or -80°C, protected from light.[5]

Data Presentation

While specific solubility data for 4-(2-Fluorophenyl)pyrimidin-2-amine in DMSO is not publicly available, the following table provides a general framework for how you can record your own solubility data based on Protocol 1.

Target Concentration (mg/mL)Visual Observation after VortexingVisual Observation after SonicationConclusion
20Undissolved solidUndissolved solidInsoluble
10Undissolved solidClear solutionSoluble with sonication
5Clear solutionClear solutionSoluble

Logical Relationships and Workflows

The following diagram illustrates the logical flow for addressing solubility issues, from initial observation to resolution.

Figure 2. A comprehensive troubleshooting workflow for solubility issues.

References

  • Apollo Scientific. (2024, February 6).
  • Chem-Impex. (n.d.). 2-Amino-4-(4-fluorophenyl)pyrimidine. Retrieved February 15, 2026.
  • ChemScene. (n.d.). 4-Fluoropyrimidin-2-amine. Retrieved February 15, 2026.
  • Enamine. (n.d.).
  • Fisher Scientific. (n.d.).
  • Ho, T. C., et al. (2020). Improving the solubility and antileukemia activity of Wnt/β-catenin signaling inhibitors by disrupting molecular planarity. European Journal of Medicinal Chemistry, 187, 111956.
  • Lete, E., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5229.
  • MedChemExpress. (n.d.). 2-Amino-4-fluoropyridine (4-Fluoropyridin-2-amine). Retrieved February 15, 2026.
  • Molinspiration Cheminformatics. (2021). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]

  • Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52.
  • Plovdivski, P. U. (2020, September 11). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities.
  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?.
  • Revue Roumaine de Chimie. (2016).
  • Sigma-Aldrich. (n.d.). 4-Amino-2-(4-fluorophenyl)pyrimidine. Retrieved February 15, 2026.
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Tinjacá, D. A., et al. (2022).
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1748.
  • Wikipedia. (2024, January 29). Dimethyl sulfoxide.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved February 15, 2026.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved February 15, 2026.
  • Zięba, A., et al. (2022).

Sources

Optimization

PharmaTech Support: 2-Fluorophenyl-Pyrimidine Coupling Optimization Hub

Ticket ID: #FP-PYR-COUPLING-001 Subject: Minimizing Byproduct Formation in 2-Fluorophenyl & Pyrimidine Cross-Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FP-PYR-COUPLING-001 Subject: Minimizing Byproduct Formation in 2-Fluorophenyl & Pyrimidine Cross-Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "2-Fluoro" Challenge

Welcome to the optimization hub. You are likely here because your Suzuki-Miyaura coupling between a 2-fluorophenylboronic acid and a halopyrimidine is failing.

This reaction presents a "perfect storm" of two competing failure modes:

  • Rapid Protodeboronation: The ortho-fluoro substituent dramatically accelerates the hydrolytic cleavage of the C–B bond, destroying your nucleophile before it can react.

  • Catalyst Poisoning: The electron-deficient pyrimidine nitrogens coordinate tightly to palladium, arresting the catalytic cycle.

This guide moves beyond standard "screening" advice. We provide a mechanistic breakdown of why these failures occur and self-validating protocols to eliminate them.

Module 1: The Protodeboronation Nightmare

The Mechanism of Failure

The 2-fluoro group is not just a bystander; it is the root cause of instability. Through inductive electron withdrawal and potential hydrogen bonding with the boronate hydroxyls, it stabilizes the transition state for protodeboronation .

In basic aqueous media, the pathway is: Boronic Acid


Boronate Anion

Fluorobenzene (Byproduct) + Boric Acid

This decomposition often happens faster than the Transmetallation step required for your product.

Diagnostic FAQ

Q: My LCMS shows the pyrimidine halide is unreacted, but the boronic acid is gone. I see a large peak with Mass = (Boronic Acid - B(OH)2 + H). What happened? A: You have suffered complete protodeboronation. The boronic acid hydrolyzed to fluorobenzene. Adding more boronic acid usually just leads to more fluorobenzene unless you change conditions.

Strategic Solution: The "Anhydrous" Switch

If your substrate is 2-fluorophenyl, standard aqueous bases (Na₂CO₃/H₂O) are often fatal. You must switch to an anhydrous activation system or a "Slow-Release" strategy.

Data: Base Stability Comparison
Base SystempKa (approx)Protodeboronation RiskTransmetallation RateRecommended For
Na₂CO₃ / H₂O 10.3High ModerateStable substrates only
K₃PO₄ / H₂O 12.3Severe FastNon-fluorinated aryls
CsF / Toluene N/ALowSlowUnstable boronic acids
TMSOK / THF ~13 (in THF)Minimal Very Fast 2-Fluoro substrates

Note: TMSOK = Potassium trimethylsilanolate.[1] It acts as an organic-soluble source of "anhydrous hydroxide," activating the boronic ester without providing the protons necessary for decomposition.

Module 2: Pyrimidine Catalyst Poisoning

The Mechanism of Failure

Pyrimidines are π-deficient. This makes the C–X bond (where X is halide) harder to break (slow Oxidative Addition). Worse, the lone pairs on the pyrimidine nitrogens can displace ligands on the Palladium, forming stable, inactive Pd(II)-(Pyrimidine)2 complexes.

Diagnostic FAQ

Q: The reaction starts but stalls at 20% conversion. Adding more catalyst doesn't help. A: Your catalyst has been poisoned by the product or the reactant. The pyrimidine nitrogen has bound to the Pd center, shutting down the cycle.

Strategic Solution: Steric Bulk

You must use ligands that are bulky enough to physically block the pyrimidine nitrogen from binding to the Palladium, while still allowing the oxidative addition of the C–X bond.

Gold Standard Ligands:

  • XPhos: Excellent general purpose.

  • BrettPhos: Superior for difficult substrates.

  • G3-Precatalysts: Use Buchwald G3 or G4 precatalysts to ensure immediate generation of the active Pd(0) species without an induction period (which allows poisoning to set in).

Visualizing the Competition

The following diagram illustrates the kinetic race between the desired pathway (Green) and the fatal byproduct pathway (Red).

ReactionPathways Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-X Complex) Start->OxAdd + Pyrimidine-X TransMet Transmetallation OxAdd->TransMet FAST (Requires Bulky Ligand) Boronic 2-Fluoro-Ph-B(OH)2 Boronate Boronate Anion (Activated) Boronic->Boronate + Base Boronate->TransMet Decomp Protodeboronation (Hydrolysis) Boronate->Decomp 2-Fluoro Effect Prod Coupled Product TransMet->Prod Reductive Elimination Waste Fluorobenzene (Dead End) Decomp->Waste

Caption: The "Kinetic Race." To win, Transmetallation (Green) must be faster than Protodeboronation (Red). High catalyst loading and anhydrous bases favor Green.

Module 3: Homocoupling (The "Oxidative" Trap)

Diagnostic FAQ

Q: I see a byproduct with exactly twice the mass of my boronic acid fragment (minus 2 hydrogens). A: This is the homocoupling dimer (Ar-Ar). It occurs because oxygen entered the system (oxidizing Pd) or because the boronic acid concentration was too high relative to the catalyst turnover.

Strategic Solution: The "Slow-Add" Protocol

If you dump all the boronic acid in at the start, the local concentration is high, favoring dimerization.

  • Fix: Add the boronic acid as a solution via syringe pump over 1 hour.

  • Fix: Degas solvents vigorously (Sparging with Argon for 15 mins > Sonication).

Experimental Protocols

Protocol A: The "Anhydrous" Method (Recommended for Unstable 2-Fluoro)

Use this if your boronic acid is decomposing rapidly.

Reagents:

  • Halopyrimidine: 1.0 equiv

  • Boronic Acid/Pin Ester: 1.2 - 1.5 equiv[2]

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: TMSOK (Potassium trimethylsilanolate) (2.0 equiv)

  • Solvent: Anhydrous THF or Toluene (0.1 M)

Step-by-Step:

  • Charge: In a glovebox or under strict Argon flow, add the Halopyrimidine, XPhos Pd G3, and TMSOK to a reaction vial.

  • Solvent: Add anhydrous THF. Seal the vial with a septum cap.

  • Injection: Dissolve the Boronic Ester (preferred over acid for this method) in a small volume of THF.

  • Reaction: Heat the reaction block to 60°C.

  • Addition: Add the Boronic Ester solution dropwise via syringe over 5-10 minutes.

  • Monitor: Stir for 2-4 hours. The TMSOK activates the boron without water, preventing the proton source required for protodeboronation [1].

Protocol B: The "High-Activity" Aqueous Method

Use this for standard optimization if anhydrous conditions are unavailable.

Reagents:

  • Halopyrimidine: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G2 (2 mol%)[3]

  • Base: K₃PO₄ (0.5 M in water) (3.0 equiv)

  • Solvent: THF (to make 0.1 M total concentration)

Step-by-Step:

  • Degas: Combine THF and the aqueous K₃PO₄ solution. Sparge with Argon for 15 minutes. Do not skip this.

  • Charge: Add Halopyrimidine and XPhos Pd G2 to the reaction vessel.

  • Heat: Bring the mixture to 60°C.

  • Slow Addition: Dissolve the 2-fluorophenylboronic acid in degassed THF. Add this solution to the hot reaction mixture over 30-60 minutes using a syringe pump.

    • Why? Keeping the boronic acid concentration low minimizes homocoupling and ensures that as soon as it enters, it is transmetallated by the highly active XPhos-Pd catalyst before it can hydrolyze [2].

Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific failure mode.

Troubleshooting Start Analyze Reaction Mixture (LCMS) CheckProd Is Product Formed? Start->CheckProd YieldHigh Success: Isolate Product CheckProd->YieldHigh Yes (>80%) LowYield LowYield CheckProd->LowYield No / Low Yield CheckMass Check Byproduct Mass LowYield->CheckMass Proto Issue: Protodeboronation Action: Switch to Protocol A (TMSOK) or Use MIDA Boronate CheckMass->Proto Mass = Ar-H (Fluorobenzene) Homo Issue: Homocoupling Action: Degas Solvents + Slow Addition CheckMass->Homo Mass = Ar-Ar (Dimer) Stalled Issue: Catalyst Poisoning Action: Switch to XPhos or BrettPhos G3 CheckMass->Stalled SM Remaining No Byproducts

Caption: Diagnostic Logic Flow. Use LCMS data to identify the specific failure mode (Hydrolysis vs. Dimerization vs. Poisoning).

References

  • Anhydrous Activation (TMSOK): Denmark, S. E., & Smith, R. C. (2010). "Mechanistic Studies on the Base-Mediated Pd-Catalyzed Cross-Coupling of Arylsilanols." Journal of the American Chemical Society. (Note: This foundational work established silanolates as anhydrous activators, later applied to boronic esters). Source:

  • Protodeboronation Mechanism & 2-Fluoro Instability: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. Source:

  • Catalyst Selection for Pyrimidines (XPhos): Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. Source:

  • Slow-Release Strategy (MIDA Boronates): Knapp, D. M., et al. (2009).[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Source:

Sources

Troubleshooting

Technical Support Center: Palladium Removal from 4-(2-Fluorophenyl)pyrimidin-2-amine

Ticket ID: PD-REM-4FP Status: Open Agent: Senior Application Scientist Subject: Optimization of Pd removal post-Suzuki coupling Diagnostic & Triage: The "Why" and "How" You are likely synthesizing 4-(2-Fluorophenyl)pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-REM-4FP Status: Open Agent: Senior Application Scientist Subject: Optimization of Pd removal post-Suzuki coupling

Diagnostic & Triage: The "Why" and "How"

You are likely synthesizing 4-(2-Fluorophenyl)pyrimidin-2-amine via a Suzuki-Miyaura coupling. The persistence of palladium in this specific matrix is not accidental; it is structural.

The Root Cause: Unlike simple aryl halides, your molecule contains a 2-aminopyrimidine motif. This moiety is a bidentate ligand. The pyrimidine ring nitrogen (


) and the exocyclic amine (

) can effectively chelate residual Palladium (Pd), creating "sticky" impurities that resist standard filtration or simple crystallization.

Regulatory Context (ICH Q3D): Palladium is a Class 2B elemental impurity.

  • Oral PDE: 100 µ g/day .[1]

  • Concentration Limit: Typically <10 ppm (assuming a 10g daily dose max), though many internal QA specs demand <5 ppm .

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best removal strategy for your specific phase.

Pd_Removal_Decision Start Start: Pd Level Assessment Level_Check Current Pd Level? Start->Level_Check High > 500 ppm Level_Check->High Gross Contamination Med 50 - 500 ppm Level_Check->Med Standard Crude Low < 50 ppm Level_Check->Low Near Spec Carbon Method C: Activated Carbon (Bulk Removal) High->Carbon Scavenger Method A: Thiol-Silica Scavengers (High Selectivity) Med->Scavenger Preferred Extraction Method B: NAC/Cysteine Extraction (Cost Effective) Med->Extraction Budget Alternative Final Final Polish: Crystallization Low->Final Carbon->Scavenger If Pd > 50ppm Scavenger->Final Extraction->Final

Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on initial contamination levels.

Method A: Solid-Supported Scavengers (The Gold Standard)

This is the most robust method for aminopyrimidines because the thiol-silica bond strength (


) generally exceeds the coordination strength of the pyrimidine-Pd complex.

Recommended Scavenger: SiliaMetS® Thiol (or equivalent Thiol-functionalized silica).

  • Alternative: If Pd is in the +2 oxidation state (e.g., Pd(OAc)₂ was used), SiliaMetS® DMT (Dimercaptotriazine) is often superior.

Protocol:
  • Dissolution: Dissolve your crude 4-(2-Fluorophenyl)pyrimidin-2-amine in a compatible solvent (THF, Ethyl Acetate, or Methanol).

    • Note: Avoid DMF or DMSO if possible; they compete with the scavenger. If you must use them, heat to 60°C.

  • Loading Calculation: Add 4 to 8 molar equivalents of the scavenger relative to the residual Pd content (not the catalyst amount used).

    • If Pd content is unknown: Use 10% w/w relative to the mass of the crude product.

  • Incubation: Stir at 50-60°C for 4 hours .

    • Why Heat? The aminopyrimidine-Pd complex is stable.[2] Heat provides the kinetic energy required for ligand exchange (Pd moving from your product to the sulfur on the silica).

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Validation: Analyze filtrate via ICP-MS.

Performance Data (Typical):

Scavenger TypeFunctional GroupPd Removal EfficiencyProduct Recovery
SiliaMetS Thiol -SH (Propylthiol)> 95%> 98%
SiliaMetS DMT Dimercaptotriazine> 99% (Best for Pd II)> 95%
Polymer-Thiourea Thiourea~ 80%> 90%

Method B: Solution-Phase Chelation (The Cost-Effective Route)

If silica scavengers are too expensive for your scale, use N-Acetylcysteine (NAC) . NAC is a water-soluble amino acid derivative that aggressively chelates Pd, rendering it water-soluble.

Protocol:
  • Preparation: Dissolve crude product in a water-immiscible solvent (e.g., Ethyl Acetate or 2-MeTHF).

  • Chelation Wash: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (adjust pH to ~7-8 with NaOH; basic pH deprotonates the thiol, increasing nucleophilicity).

  • Extraction: Wash the organic layer with the NAC solution (2 x 5 vol).

    • Visual Cue: The aqueous layer often turns yellow/orange/brown as it pulls the Pd out.

  • Rinse: Wash organic layer with water (1 x 5 vol) and brine.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Warning: This method relies on phase separation. If your aminopyrimidine is too polar and partitions into water, this method will cause yield loss.

Method C: Activated Carbon (The "Nuclear" Option)

Use this only if Pd levels are massive (>1000 ppm) or as a pre-treatment.

Recommended Grade: Darco® KB-G or Ecosorb® C-941 .

  • Note: Generic charcoal is often inefficient for chelated Pd.

Protocol:
  • Add activated carbon (10-20 wt% relative to crude) to the solution.

  • Heat to reflux for 1-2 hours.

  • Critical Step: Filter while hot through a tight Celite pad. If the solution cools, Pd can re-dissolve or desorb.

Troubleshooting & FAQs

Q: I used SiliaMetS Thiol, but my Pd levels are still ~50 ppm. Why? A: This is likely a Solvent Effect . Are you using DMSO or DMF? These highly polar aprotic solvents stabilize the Pd species in solution, preventing the scavenger from "grabbing" it.

  • Fix: Perform a solvent swap to THF or Ethanol/Toluene and repeat the scavenging.

Q: Can I just crystallize the product to remove Pd? A: Risky. Palladium often occludes into the crystal lattice of aminopyrimidines due to the N-Pd affinity.

  • Fix: You must use a scavenger or chelant (like NAC) during the crystallization. Add NAC (5 wt%) to the crystallization solvent, heat to dissolve, and then cool. The Pd-NAC complex will stay in the mother liquor.

Q: My product is turning grey/black after drying. A: This indicates Palladium Black formation (reduction of Pd(II) to Pd(0) aggregates).

  • Fix: This is not just cosmetic; it's a stability risk. Re-dissolve immediately, filter through a 0.2 µm membrane to remove colloidal Pd, and treat with SiliaMetS Thiol.

Mechanism of Action (Visualized)

Scavenging_Mechanism Substrate Pd-Product Complex (Pd bound to Pyrimidine N) Transition Ligand Exchange (Heat Required) Substrate->Transition Scavenger SiliaMetS Thiol (Silica-SH) Scavenger->Transition Result_Solid Pd-S-Silica (Solid - Filtered Off) Transition->Result_Solid High Affinity (Kd) Result_Liquid Purified Product (Filtrate) Transition->Result_Liquid

Figure 2: Ligand exchange mechanism. The thiol moiety on the silica displaces the pyrimidine nitrogen ligands due to higher affinity for Palladium.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link

  • Metal Scavenging Solutions: SiliaMetS® User Guide. SiliCycle Inc., Application Note. Link

  • Removal of Palladium from Reaction Mixtures using Solid-Supported Scavengers. Biotage, Technical Note. Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205. Link

Sources

Optimization

Technical Support Center: Optimization of Aminopyrimidine Cyclization

Topic: Optimizing Reaction Temperature for Aminopyrimidine Cyclization Ticket ID: AP-CYC-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary & Core Directive Object...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Aminopyrimidine Cyclization Ticket ID: AP-CYC-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Core Directive

Objective: To provide an autonomous, self-validating guide for researchers optimizing the cyclization of guanidine derivatives with 1,3-electrophiles (e.g.,


-keto esters, enaminones, or chalcones) to form 2-aminopyrimidines.

The Challenge: Temperature control in aminopyrimidine synthesis is a balancing act between kinetic activation (required for the initial nucleophilic attack and final dehydration) and thermodynamic stability (preventing retro-aldol degradation or polymerization).

This guide moves beyond generic "reflux" instructions. We analyze the thermodynamic landscape of the reaction and provide specific troubleshooting workflows for microwave (MW) vs. conventional thermal heating.

The Thermodynamics of Cyclization (Theory Module)

To troubleshoot effectively, you must understand the energy landscape. The formation of 2-aminopyrimidines typically proceeds via a multi-step mechanism:

  • Condensation: Nucleophilic attack of guanidine on the carbonyl.

  • Cyclization: Intramolecular attack closing the ring.

  • Aromatization/Dehydration: Elimination of water/alcohol to form the stable aromatic system.

Critical Insight: The final aromatization step often has a higher activation energy (


) than the initial condensation.
  • Too Low Temperature: The reaction stalls at the non-aromatic dihydropyrimidine intermediate (often visible as a fluorescent spot on TLC).

  • Too High Temperature: Promotes side reactions like the Hantzsch-type pathway (if aldehydes are present) or polymerization of the electrophile.

Visualization: Reaction Energy Landscape

The following diagram illustrates the critical temperature-dependent barriers.

ReactionCoordinate Start Precursors (Guanidine + 1,3-Dicarbonyl) Inter Intermediate (Dihydro-pyrimidine) Start->Inter Low Ea (Fast at RT/Mild Heat) Product Final Product (2-Aminopyrimidine) Inter->Product High Ea (Requires Heat/Reflux) Side Side Products (Tar/Polymers) Inter->Side Prolonged Heat (Thermal Degradation)

Figure 1: Reaction coordinate showing the "Energy Trap" at the intermediate stage. Insufficient heat leads to accumulation of the intermediate; excessive heat duration leads to side products.

Troubleshooting Guide: The "Why" and "How"

This section addresses specific failure modes reported by users.

Scenario A: "I see a major spot on TLC that isn't my product, and the reaction won't finish."

Diagnosis: Thermal Stagnation. You are likely stuck at the dihydropyrimidine or acyclic guanidine-adduct stage. The system lacks the thermal energy to overcome the dehydration barrier.

  • Corrective Action:

    • Solvent Switch: If using Ethanol (bp 78°C), switch to n-Butanol (bp 117°C) or DMF (bp 153°C) to access higher thermal bands.

    • Microwave Pulse: Apply microwave irradiation (see Protocol B). The rapid dipolar polarization can accelerate the elimination step significantly.

Scenario B: "My yield is low (<30%) and the crude is a dark tar."

Diagnosis: Thermal Decomposition. Prolonged heating (refluxing overnight) has caused the sensitive 1,3-dicarbonyl or enaminone to polymerize before the guanidine could cyclize.

  • Corrective Action:

    • Concentration Gradient: Do not mix all reagents at once if the electrophile is unstable. Add the electrophile slowly to a refluxing solution of guanidine.

    • Switch to Microwave: Reduce reaction time from 12 hours to 10–20 minutes. This minimizes the time window for competing degradation pathways.

Scenario C: "I am getting a mixture of Regioisomers."

Diagnosis: Thermodynamic vs. Kinetic Control. When reacting unsymmetrical 1,3-dicarbonyls, the initial attack can occur at either carbonyl.

  • Corrective Action:

    • Low Temp (0°C to RT): Favors the Kinetic Product (attack at the most accessible/least hindered carbonyl).

    • High Temp (Reflux/MW): Favors the Thermodynamic Product (formation of the most stable aromatic system).

    • Protocol: Run a temperature screen (0°C, RT, 80°C) to determine which isomer is favored by enthalpy.

Standardized Protocols

Method A: Conventional Thermal Optimization (Baseline)

Best for: Large scale (>5g) where microwave is impractical.

  • Dissolution: Dissolve Guanidine HCl (1.0 equiv) and Base (NaOEt or K2CO3, 1.1 equiv) in Ethanol. Stir for 10 min to free the guanidine base.

  • Addition: Add the 1,3-dicarbonyl component (1.0 equiv).

  • Stepwise Heating:

    • Hold at RT for 1 hour (allows condensation without degradation).

    • Ramp to Reflux (78°C) for 3–6 hours (drives cyclization).

  • Monitoring: Check TLC. If intermediate persists, add 10% volume of Acetic Acid and reflux for 1 additional hour (Acid catalysis assists dehydration).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library synthesis, difficult substrates, and overcoming high


.
  • Vessel: 10 mL microwave-transparent vial.

  • Loading: Suspend Guanidine HCl (1.2 equiv), Electrophile (1.0 equiv), and K2CO3 (2.0 equiv) in Ethanol or DMF (2–3 mL).

  • Irradiation Parameters:

    • Temperature: 120°C (Fixed).

    • Time: 10–15 minutes.

    • Pressure Limit: 200 psi (Safety cutoff).

  • Workup: Pour into ice water. The rapid heating/cooling cycle often precipitates the product cleaner than thermal reflux.

Data Summary: Thermal vs. Microwave[1][2]

The following data summarizes typical improvements observed when optimizing temperature via microwave irradiation for aminopyrimidine synthesis.

ParameterConventional Reflux (EtOH)Microwave Irradiation (EtOH/DMF)Impact on Workflow
Temperature 78°C (Fixed by solvent bp)100–160°C (Controllable)Access to higher activation energy barriers.
Time 4 – 24 Hours5 – 20 MinutesRapid screening of conditions.
Yield (Avg) 40 – 60%70 – 90%Less time for byproduct formation.
Solvent Usage High (20-50 mL/g)Low/Solvent-Free PossibleGreener chemistry profile.

Decision Tree: Optimization Workflow

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start Optimization CheckTLC Check TLC/LCMS (After 1 hr Reflux) Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 No Reaction Result2 Intermediate (M+18 or M+H2O) CheckTLC->Result2 Stalled Result3 Complex Mix/Tar CheckTLC->Result3 Decomp Action1 Increase T to 120°C (Switch to Microwave) Result1->Action1 Action2 Add Acid Catalyst (HCl/AcOH) or Increase T Result2->Action2 Action3 Lower T to RT or Slow Addition Result3->Action3

Figure 2: Logical workflow for troubleshooting reaction outcomes based on intermediate analysis.

References

  • Microwave-Assisted Synthesis of Aminopyrimidines

    • Title: Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
    • Source: BenchChem Application Notes.[1]

  • Comparative Study (Microwave vs. Thermal)

    • Title: A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines.
    • Source: Semantic Scholar / Research Papers.
    • URL:[Link]

  • Troubleshooting Side Reactions

    • Title: Troubleshooting unexpected side reactions in pyrimidine synthesis.
    • Source: BenchChem Technical Support.[1][2][3][4]

  • Optimization of Reaction Conditions

    • Title: Optimization of reaction conditions for the synthesis of pyrimidine deriv
    • Source: BenchChem Technical Support.[1][2][3][4]

Sources

Troubleshooting

Technical Support Center: Stability of 4-(2-Fluorophenyl)pyrimidin-2-amine

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(2-Fluorophenyl)pyrimidin-2-amine. It addres...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(2-Fluorophenyl)pyrimidin-2-amine. It addresses common questions and troubleshooting scenarios related to the compound's stability under acidic conditions, offering both mechanistic explanations and practical experimental guidance.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical behavior of 4-(2-Fluorophenyl)pyrimidin-2-amine in acidic environments.

Question 1: What is the primary stability concern for 4-(2-Fluorophenyl)pyrimidin-2-amine in acidic conditions?

Answer: The primary stability concern is the acid-catalyzed hydrolysis of the 2-amino group. This reaction converts the starting material into its corresponding 2-oxo derivative, 4-(2-Fluorophenyl)pyrimidin-2(1H)-one. The pyrimidine ring system is susceptible to this transformation due to the electronic properties of its nitrogen atoms.

The underlying mechanism begins with the protonation of one of the ring nitrogens, most commonly at the N1 position.[1] This protonation acts as an activating step, withdrawing electron density from the ring and making the C2 carbon significantly more electrophilic and thus susceptible to nucleophilic attack by water.[2][3]

Question 2: Which part of the molecule is most susceptible to acid-catalyzed degradation, and why?

Answer: The C2-amino bond is the most labile part of the molecule under acidic conditions. The susceptibility is a direct consequence of the pyrimidine ring's electronic structure.

  • Protonation and Activation: As established, the initial and key step is the protonation of a ring nitrogen.[1] This creates a positive charge that is delocalized across the heterocyclic system, strongly activating the carbon atoms attached to electronegative atoms.

  • Electrophilic Target: The carbon atom at the C2 position, bonded to both the exocyclic amino group and two ring nitrogens, becomes a prime target for nucleophilic attack by water molecules present in the acidic medium.

  • Leaving Group: Following the nucleophilic attack and formation of a tetrahedral intermediate, subsequent proton transfers facilitate the elimination of the amino group as ammonia (which is protonated to ammonium under these conditions), a relatively stable leaving group.

Below is a diagram illustrating the parent compound and its primary hydrolysis product.

Caption: Acid-catalyzed hydrolysis of the parent compound to its primary degradant.

Question 3: How do factors like pH, acid strength, and temperature influence the degradation rate?

Answer: The degradation rate is highly dependent on these experimental parameters:

  • pH and Acid Strength: The rate of hydrolysis is generally accelerated at lower pH values (i.e., higher acid concentrations). Studies on related heterocyclic systems show that increasing the concentration of acid, such as HCl, directly promotes the competing solvolysis (hydrolysis) reaction.[3][4] This is because a higher concentration of protons increases the population of the activated, protonated pyrimidine species.

  • Temperature: As with most chemical reactions, an increase in temperature will significantly increase the rate of hydrolysis. This is a critical factor to consider during heated reactions in acidic media or during long-term storage of solutions. Forced degradation studies are often conducted at elevated temperatures (e.g., 60-80 °C) to accelerate the process and predict long-term stability.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Problem 1: "During analysis of my sample stored in an acidic mobile phase, I see a new, more polar peak appearing over time in my reverse-phase HPLC chromatogram. What could this be?"

Answer: This observation is a classic sign of acid-catalyzed hydrolysis. The new, more polar peak is almost certainly 4-(2-Fluorophenyl)pyrimidin-2(1H)-one .

Causality: In reverse-phase HPLC, polarity is key. The 2-amino group (-NH₂) is less polar than the 2-oxo group (=O), which can tautomerize to a hydroxyl group (-OH). This increase in polarity causes the degradant to interact more strongly with the aqueous mobile phase and less with the nonpolar stationary phase (like C18), resulting in a shorter retention time (i.e., it elutes earlier).

Validation Steps:

  • LC-MS Analysis: The most definitive way to confirm the identity of the new peak is to use Liquid Chromatography-Mass Spectrometry (LC-MS). You can calculate the expected mass of the parent compound and the proposed degradant to see if it matches the mass found in the new peak.

  • Forced Degradation: Intentionally degrade a sample of your starting material by heating it in a dilute acid (e.g., 0.1 M HCl) and inject it into the HPLC. If the peak at the new retention time grows, it confirms its identity as a degradation product.

Data Summary: Parent vs. Degradant

Property4-(2-Fluorophenyl)pyrimidin-2-amine (Parent)4-(2-Fluorophenyl)pyrimidin-2(1H)-one (Degradant)
Molecular Formula C₁₀H₈FN₃C₁₀H₇FN₂O
Molecular Weight 189.19 g/mol 190.17 g/mol
Predicted Polarity LowerHigher
Expected RP-HPLC Elution LaterEarlier

Problem 2: "My synthetic reaction, which uses an acid catalyst, is giving a low yield. Could degradation of my 4-(2-Fluorophenyl)pyrimidin-2-amine starting material be the cause?"

Answer: Yes, this is a strong possibility. When 4-(2-Fluorophenyl)pyrimidin-2-amine is used as a reactant or is present in a reaction mixture under acidic conditions, it can simultaneously undergo hydrolysis. This parallel degradation pathway consumes your starting material, thereby reducing the yield of your desired product. This phenomenon is well-documented in related systems where acid-catalyzed reactions of chloropyrimidines are hampered by competing hydrolysis.[3][4]

Troubleshooting & Mitigation Strategies:

  • Reaction Monitoring: Use HPLC or TLC to monitor the reaction not only for the formation of your product but also for the appearance of the 4-(2-Fluorophenyl)pyrimidin-2(1H)-one side product.

  • Minimize Acid Concentration: Use the minimum amount of acid catalyst required to promote the desired reaction. An excess of acid will disproportionately accelerate the unwanted hydrolysis.[3]

  • Control Temperature and Time: Run the reaction at the lowest possible temperature and for the shortest time necessary to achieve acceptable conversion to your desired product.

  • Consider Non-Aqueous Conditions: If feasible for your specific synthesis, switching to a non-aqueous solvent system with an appropriate acid catalyst can eliminate water as a reactant and prevent hydrolysis.

Proposed Mechanism of Degradation

The acid-catalyzed hydrolysis of 4-(2-Fluorophenyl)pyrimidin-2-amine proceeds through a well-understood nucleophilic aromatic substitution-like mechanism.

G A Parent Compound in Acidic Solution B Step 1: Protonation of Ring Nitrogen (N1) A->B C Activated Pyrimidinium Ion B->C D Step 2: Nucleophilic Attack by Water at C2 C->D E Tetrahedral Intermediate D->E F Step 3: Proton Transfer & Elimination of NH3 E->F G Final Product: 4-(2-Fluorophenyl)pyrimidin-2(1H)-one F->G

Caption: Key steps in the acid-catalyzed hydrolysis mechanism.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a standard workflow to assess the stability of 4-(2-Fluorophenyl)pyrimidin-2-amine under acidic stress conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) C 3. Initiate Degradation Add stock solution to acid. Create a 'Time 0' sample. A->C B 2. Prepare Stress Conditions (e.g., 0.1 M HCl, 1 M HCl) B->C D 4. Incubate (e.g., 60°C in a water bath) C->D E 5. Collect Time Points (e.g., 2, 4, 8, 24 hours) D->E F 6. Quench Reaction Neutralize with an equivalent amount of base (e.g., NaOH) E->F G 7. Dilute and Analyze Dilute to working concentration and analyze by HPLC-UV/MS F->G

Caption: Workflow for a typical forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve 4-(2-Fluorophenyl)pyrimidin-2-amine in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Stress Sample Preparation: In separate vials, add a small volume of the stock solution to a larger volume of the acidic solution (e.g., 100 µL stock into 900 µL of 0.1 M HCl). This minimizes the amount of organic solvent.

  • Time Zero (T₀) Sample: Immediately after preparation, take an aliquot of the stress sample, neutralize it with an equimolar amount of base (e.g., 0.1 M NaOH), dilute it to the target analytical concentration, and analyze it. This serves as your baseline.

  • Incubation: Place the remaining stress sample vials in a temperature-controlled environment (e.g., a 60°C water bath).

  • Time Point Collection: At predetermined intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot from the vial, neutralize, dilute, and analyze as done for the T₀ sample.

  • Data Analysis: Quantify the decrease in the parent compound's peak area and the increase in the degradant's peak area over time to determine the degradation kinetics.

Protocol 2: Recommended HPLC-UV Method for Stability Monitoring

This provides a starting point for an analytical method to separate the parent compound from its primary degradant. Method optimization will be required.

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or an experimentally determined λₘₐₓ).

  • Injection Volume: 10 µL.

Note on Self-Validation: The use of a mild acid like formic acid in the mobile phase is standard for improving peak shape for amine-containing compounds and is generally not harsh enough to cause significant on-column degradation, ensuring the observed separation reflects the state of the sample prior to injection. The gradient is designed to effectively separate the less polar parent compound from the more polar degradant.

References
  • Teixidó, J., Borrell, J. I., Colominas, C., Deupí, X., Matallana, J. L., Falcó, J. L., & Martinez-Teipel, B. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of Organic Chemistry, 66(1), 192–199. [Link][2]

  • Svergja, H., Yasuda, S., Olsen, C. E., & Hoff, B. H. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. [Link][3]

  • Svergja, H., Yasuda, S., Olsen, C. E., & Hoff, B. H. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 9(11), 13133–13143. [Link][4]

  • Grivsky, E. M., & Stevens, M. F. G. (1986). Structural Studies on Bio-active Compounds. Part 6. Determination of the Sites of Protonation on Three 2,4-Diaminopyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (10), 1643. [Link][1]

Sources

Optimization

overcoming steric hindrance in ortho-fluorophenyl coupling reactions

Ticket ID: #OF-COUPLING-998 Subject: Troubleshooting Steric and Electronic Failure Modes in o-Fluoro Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Fluorine Effect"...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OF-COUPLING-998 Subject: Troubleshooting Steric and Electronic Failure Modes in o-Fluoro Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fluorine Effect"

Welcome to the Ortho-Fluoro Support Hub. You are likely here because your standard Suzuki-Miyaura conditions (Pd(PPh₃)₄ / Na₂CO₃) failed.

Coupling ortho-fluorophenyl species presents a unique "double-bind" failure mode:

  • Steric Hindrance: While the Van der Waals radius of fluorine (1.47 Å) is small compared to a methyl group, it is large enough to crowd the palladium center, inhibiting transmetallation .

  • Electronic Destabilization (Protodeboronation): The high electronegativity of the ortho-fluorine atom inductively withdraws electron density from the C-B bond. This increases the acidity of the boron center, making the aryl ring highly susceptible to base-catalyzed hydrolysis (protodeboronation) before the coupling can occur.

This guide provides a modular troubleshooting system to isolate these variables and correct them.

Module 1: Diagnostic Matrix (Triage)

Use this logic flow to identify the specific failure mechanism in your reaction mixture.

DiagnosticMatrix Start Analyze Crude Reaction Mixture (LCMS / NMR) Result_SM Recovered Starting Material (Halide Intact) Start->Result_SM Major Component Result_Dehal Dehalogenated Product (Ar-H formed from Ar-X) Start->Result_Dehal Major Component Result_Debor Protodeboronated Species (Ar-H formed from Ar-B) Start->Result_Debor Major Component Diag_OxAdd FAILURE: Oxidative Addition Catalyst inactive or Ligand not electron-rich enough Result_SM->Diag_OxAdd Diag_Trans FAILURE: Transmetallation Steric bulk preventing B-Pd interaction Result_Dehal->Diag_Trans Diag_Hydro FAILURE: Boron Instability Base is too strong or Water concentration too high Result_Debor->Diag_Hydro Action_Ligand SOLUTION: Switch to Buchwald Ligands (SPhos/XPhos) Diag_OxAdd->Action_Ligand Diag_Trans->Action_Ligand Action_MIDA SOLUTION: Switch to MIDA Boronate / Anhydrous Base Diag_Hydro->Action_MIDA

Figure 1: Diagnostic workflow for identifying the root cause of coupling failure based on crude reaction analysis.

Module 2: The Ligand Selection Engine

Issue Addressed: Steric Hindrance & Slow Oxidative Addition.

Standard phosphines (PPh₃) or bidentate ligands (dppf) often fail because they cannot accommodate the steric bulk of the ortho-fluorine during the transmetallation step, or they lack the electron richness to facilitate oxidative addition into electron-neutral aryl chlorides.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) These ligands are designed to form monoligated Pd(0) species (L1Pd), which creates a spacious "pocket" for the hindered substrate.

LigandBest Use CaseMechanistic Advantage
SPhos Universal First Choice. Excellent for o-fluoro boronic acids.The methoxy groups on the biaryl backbone provide stability via a Pd-O interaction, extending catalyst life.
XPhos Difficult Chlorides. Use if the halide partner is unactivated or heteroaromatic.[1]The isopropyl groups increase the electron density on Phosphorus, accelerating oxidative addition.
RuPhos Electronic Tuning. Use for highly electron-poor or rich substrates.Balances steric bulk with extreme electron richness.
Recommended Protocol A: The "SPhos Standard"

Use this for general ortho-fluoro coupling.

  • Catalyst: Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%) [Ratio 1:2].

  • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

  • Base: K₃PO₄ (2.0 equiv). Avoid carbonates if possible; phosphates are gentler.

  • Temp: 80–100 °C.

Expert Insight: Pre-stir the Pd(OAc)₂ and SPhos in the solvent for 1-2 minutes before adding substrates. This ensures the formation of the active L1Pd(0) species.

Module 3: Boron Species Stabilization

Issue Addressed: Protodeboronation (Rapid Hydrolysis).

The ortho-fluorine atom makes the C-B bond highly labile. Under aqueous basic conditions (standard Suzuki), the boronic acid hydrolyzes to the arene (Ar-F) faster than it couples.

The Solution: "Slow Release" Chemistry By using MIDA (N-methyliminodiacetic acid) boronates, you protect the boron center. The sp3-hybridized boron is unreactive. Under mild aqueous conditions, the MIDA group slowly hydrolyzes, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the instantaneous concentration of the unstable acid low.

MIDA_Mechanism MIDA MIDA Boronate (Stable, sp3 Boron) Hydrolysis Slow Hydrolysis (K3PO4 / H2O) MIDA->Hydrolysis Acid Free Boronic Acid (Unstable, Reactive) Hydrolysis->Acid Rate Limiting Step Decomp Protodeboronation (Side Product) Acid->Decomp Fast if [Acid] high Coupling Pd-Catalyzed Coupling (Product) Acid->Coupling Trapped by Catalyst

Figure 2: The "Slow Release" strategy. MIDA boronates prevent the accumulation of free boronic acid, minimizing decomposition.

Recommended Protocol B: MIDA Slow Release

Use this if Protocol A yields only deboronated product.

  • Boron Source: o-Fluoro-phenyl MIDA boronate (1.0 equiv).

  • Solvent: THF/Water (10:1) or Dioxane/Water (5:1).[2]

  • Base: K₃PO₄ (3.0 equiv).

  • Catalyst: Pd(OAc)₂ / XPhos (Second generation Buchwald precatalysts are preferred).

  • Temp: 60 °C (Milder temperature prevents thermal decomposition).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Potassium Trifluoroborates (R-BF3K) instead of MIDA? A: Yes. R-BF3K salts are also excellent for ortho-fluoro couplings. They are less prone to protodeboronation than free acids but require a hydrolysis step to become active.[3]

  • Adjustment: Use a solvent system capable of solubilizing the salt (e.g., MeOH/H₂O or pure H₂O/Toluene biphasic) and ensure the base is strong enough to hydrolyze the BF3 group (e.g., K₂CO₃ or Cs₂CO₃).

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Likely not. If you are using an o-fluoro halide, the reaction might be stalling due to Pd-F interactions forming a stable, inactive "rest state" or halogen exchange.

  • Fix: Switch to a Palladacycle Precatalyst (e.g., XPhos Pd G2 or G3). These activate immediately and prevent the induction period where catalyst death often occurs.

Q: I see a "homocoupling" byproduct. What caused this? A: Homocoupling (Ar-Ar) usually indicates the presence of oxygen. Ortho-fluoro boronic acids are hypersensitive to oxidative homocoupling.

  • Fix: Degas solvents rigorously (sparge with Argon for 15 mins) and consider adding 10 mol% of BHT (butylated hydroxytoluene) as a radical scavenger.

References

  • MIDA Boronates & Slow Release Strategy: Gillis, E. P., & Burke, M. D. (2007).[2][4] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[5][6][7][8]

  • Buchwald Ligand Selection (SPhos/XPhos): Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[5][6][7][8]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Angewandte Chemie International Edition.

  • Ortho-Fluoro Steric Challenges: Koreeda, M., & Viswanathan, R. (2005). "Pd-Catalyzed Cross-Coupling of Sterically Hindered Aryl Halides." Journal of the American Chemical Society.[5][6][7][8]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Analysis of 4-(2-Fluorophenyl)pyrimidin-2-amine

Executive Summary 4-(2-Fluorophenyl)pyrimidin-2-amine is a pharmacologically significant scaffold, frequently utilized in the development of kinase inhibitors (e.g., p38 MAP kinase or CDK inhibitors). Its structural anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Fluorophenyl)pyrimidin-2-amine is a pharmacologically significant scaffold, frequently utilized in the development of kinase inhibitors (e.g., p38 MAP kinase or CDK inhibitors). Its structural analysis via proton NMR (


H NMR) presents unique challenges due to the scalar coupling between the fluorine nucleus (

F) and aromatic protons, as well as the solvent-dependent behavior of the exocyclic amine.

This guide provides a comparative analysis of spectral performance across solvent systems and details the specific coupling patterns required to validate the ortho-fluoro regiochemistry against potential isomers.

Part 1: Critical Analysis of the Spin System

To interpret the spectrum accurately, one must deconstruct the molecule into three distinct spin systems. The presence of


F (Spin 1/2, 100% natural abundance) transforms standard aromatic multiplets into complex higher-order patterns.
The Spin Systems
  • Pyrimidine Ring: A classic AX system (or AB depending on field strength) consisting of H5 and H6.

  • Exocyclic Amine: Exchangeable protons (

    
    ). Their visibility and multiplicity are strictly solvent-dependent.
    
  • 2-Fluorophenyl Ring: An ABCD system further split by the fluorine atom. The

    
    F nucleus couples strongly to the ortho (H3') and meta (H4', H6') protons, creating diagnostic "multiplets of multiplets."
    
Visualization: Structural Logic & Coupling Tree

The following diagram illustrates the connectivity and the specific coupling pathways that define the spectrum.

G cluster_0 Pyrimidine Core cluster_1 2-Fluorophenyl Ring H6 H6 (Proton) ~8.3 ppm Doublet H5 H5 (Proton) ~7.1 ppm Doublet H6->H5 Vicinal J(H-H) ~5.2 Hz F19 19F Nucleus (Coupling Source) H3 H3' (Ortho) J(H-F) ~11-12 Hz F19->H3 Ortho Coupling (Strong) H4 H4' (Meta) J(H-F) ~6-8 Hz F19->H4 Meta Coupling (Med) H6_prime H6' (Meta) J(H-F) ~6-8 Hz F19->H6_prime Meta Coupling (Med)

Caption: Figure 1. Spin system connectivity showing the dominant scalar couplings (


) that dictate the multiplet structures. The 

F-

H interaction is the primary source of spectral complexity in the aromatic region.

Part 2: Comparative Analysis (Solvent Selection)

The choice of solvent is the single most critical variable in the analysis of aminopyrimidines. The table below compares the "Gold Standard" (DMSO-d


) against the common alternative (CDCl

).
Comparative Data Table: Solvent Effects
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
Amine (

)
Sharp Singlet (

~6.5)
Broad/Invisible (

~5.0)
DMSO acts as a H-bond acceptor, stabilizing the amine protons and slowing exchange, allowing for integration validation (2H).
Solubility Excellent Moderate/PoorAminopyrimidines are polar; poor solubility in CDCl

leads to aggregation and line broadening.
Aromatic Resolution High VariablePolarity of DMSO separates the Pyrimidine H5 from the Phenyl protons, preventing overlap common in CDCl

.
Water Peak

3.33 ppm

1.56 ppm
In DMSO, the water peak is distinct from the aliphatic region; in CDCl

, water can overlap with impurities.
Why DMSO-d is Superior

In CDCl


, the amine protons undergo rapid chemical exchange with trace acid/water in the solvent. This causes the signal to broaden significantly, often disappearing into the baseline. This prevents the user from verifying the integral of the amine (2H), which is a key purity check.

In DMSO-d


 , the strong hydrogen-bonding capability of the sulfoxide oxygen "locks" the amine protons, slowing the exchange rate on the NMR timescale. This results in a sharp, distinctive singlet that integrates perfectly to 2 protons.

Part 3: Structural Validation (Regioisomer Differentiation)

A common synthetic risk is the formation of the 4-fluoro or 3-fluoro isomer instead of the desired 2-fluoro analog. You must use


-coupling analysis to validate the position of the fluorine.
The Diagnostic "Ortho" Signal

The proton at the H3' position (ortho to the fluorine) is the diagnostic handle.

  • Target (2-Fluorophenyl): The H3' proton is split by the Fluorine (

    
    ) and the neighboring H4' proton (
    
    
    
    ).
    • Appearance: A distinct Triplet of Doublets (td) or broad multiplet shifted upfield relative to other aromatics.

  • Alternative (4-Fluorophenyl): The symmetry of the 4-fluoro ring creates a characteristic AA'BB' system (appearing as two "pseudo-quartets" or complex multiplets). It lacks the unique low-field multiplet of the 2-fluoro isomer.

Part 4: Experimental Protocol

To ensure reproducibility and resolution of the fine fluorine couplings, follow this optimized workflow.

Sample Preparation
  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL of DMSO-d

    
     .
    
    • Note: Do not exceed 15 mg. High concentrations can induce stacking (aggregation), causing chemical shift deviations.

  • Filtering: Filter the solution through a cotton plug or glass wool into the NMR tube to remove particulates that degrade field homogeneity.

Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Aromatic protons adjacent to Nitrogen or Fluorine can have longer

      
       relaxation times. A short D1 will suppress the integration of the H6 pyrimidine proton.
      
  • Number of Scans (NS): Minimum 16 (for >5mg sample) to ensure S/N ratio > 200:1.

  • Spectral Width: 14 ppm (to capture downfield amides if protonated) to -2 ppm.

Processing
  • Apodization: Apply an Exponential Window function (EM) with LB = 0.3 Hz .

    • Warning: Do not use LB > 1.0 Hz. This will artificially broaden the lines and obscure the small

      
       couplings (~2 Hz) necessary for full characterization.
      
Workflow Visualization

Workflow start Start: Solid Sample solvent Dissolve in DMSO-d6 (Avoid CDCl3) start->solvent shim Automated Shimming + Manual Z1/Z2 Fine Tune solvent->shim Homogeneity Critical acquire Acquisition D1 = 3.0s, NS = 16 shim->acquire process Processing LB = 0.3 Hz acquire->process analyze Analysis Check H3' Coupling process->analyze

Caption: Figure 2. Optimized experimental workflow emphasizing solvent choice and shimming, which are critical for resolving


F-

H couplings.

Part 5: Expected Spectral Data (DMSO-d )

Use the following data to validate your product.

  • 
     8.35 (d, 
    
    
    
    Hz, 1H):
    Pyrimidine H6 . Deshielded by two nitrogen atoms.
  • 
     7.95 (td, 
    
    
    
    Hz, 1H):
    Phenyl H6' . Split by H5' and H4', and long-range F coupling.
  • 
     7.45 - 7.55 (m, 1H):  Phenyl H4' .
    
  • 
     7.25 - 7.35 (m, 2H):  Overlap of Phenyl H3'  (Ortho to F) and Phenyl H5' .
    
    • Note: H3' typically appears as a complex multiplet due to large

      
       (~11 Hz).
      
  • 
     7.05 (d, 
    
    
    
    Hz, 1H):
    Pyrimidine H5 .
  • 
     6.60 (s, broad, 2H):  Amine -NH
    
    
    
    .

References

  • Solvent Effects on Amines: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1][2] Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[1][2]

  • Fluorine Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2016. (Standard text for values).
  • Pyrimidine Characterization: Bhat, M., et al. "Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum." Indian Journal of Science and Technology, vol. 8, no. 32, 2015.

  • 19F-1H Coupling Visualization: "PSYCHE to Evaluate 1H-19F Coupling Constants." University of Ottawa NMR Facility Blog, 2017.

Sources

Comparative

comparative kinase selectivity profiling of pyrimidine-based inhibitors

Introduction: The "Privileged Scaffold" Paradox In kinase drug discovery, the pyrimidine heterocycle is ubiquitous.[1] It serves as a bioisostere for the adenine ring of ATP, allowing it to anchor effectively into the hi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" Paradox

In kinase drug discovery, the pyrimidine heterocycle is ubiquitous.[1] It serves as a bioisostere for the adenine ring of ATP, allowing it to anchor effectively into the hinge region of the kinase catalytic domain.[2] However, this structural mimicry presents a fundamental paradox: potency often comes at the cost of selectivity.

Because the ATP-binding pocket is highly conserved across the human kinome (~518 kinases), simple pyrimidine derivatives are inherently promiscuous. The challenge for the medicinal chemist and the profiling scientist is to distinguish between a "dirty" multi-kinase inhibitor and a precision therapeutic.

This guide compares the selectivity profiles of three market-leading pyrimidine-based CDK4/6 inhibitors—Palbociclib , Ribociclib , and Abemaciclib . Despite sharing the same primary mechanism of action, their distinct pyrimidine sub-scaffolds dictate vastly different off-target liabilities and clinical toxicity profiles.

Comparative Analysis: The CDK4/6 Case Study

We analyze three distinct pyrimidine-based architectures. While all three effectively inhibit CDK4/6, their "kinome-wide" footprints differ significantly due to modifications in the solvent-front and gatekeeper-interacting regions.

The Competitors
FeaturePalbociclib (Ibrance)Ribociclib (Kisqali)Abemaciclib (Verzenio)
Core Scaffold Pyrido[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrimidinyl-benzimidazole
Binding Mode Type I (ATP-competitive)Type I (ATP-competitive)Type I (ATP-competitive)
Primary Targets CDK4, CDK6CDK4, CDK6CDK4, CDK6
Selectivity Profile High Selectivity High Selectivity Broad / Promiscuous
Key Off-Targets Minimal (CK1, minimal GSK3)MinimalGSK3

, CDK9, CK1, DYRK1A
Clinical Implication Neutropenia (CDK6 driven)QTc Prolongation (hERG)GI Toxicity (GSK3/CK1 driven)
Selectivity Metrics (Data Synthesis)

The following data aggregates results from broad panel biochemical assays (e.g., KINOMEscan and Kinobeads).

MetricPalbociclibRibociclibAbemaciclibInterpretation
S(35) Score (1µM)*~0.02~0.03~0.18 Abemaciclib binds ~9x more kinases than Palbociclib at 1µM.
Gini Coefficient 0.850.820.55 Lower Gini score indicates lower selectivity (broader distribution).
GSK3

IC50
> 10,000 nM> 10,000 nM~20-50 nM Abemaciclib is a potent GSK3 inhibitor; others are not.
CDK9 IC50 > 1,000 nM> 1,000 nM~50 nM Abemaciclib inhibits transcriptional CDKs (CDK9).

*S(35) Score: The fraction of kinases in a panel of >300 inhibited by >35% at the test concentration.

Mechanistic Insight

Palbociclib & Ribociclib: Their fused pyrimidine systems (pyridopyrimidine and pyrrolopyrimidine) are rigid. They rely on a specific hydrogen bond network with the hinge region (Val96 in CDK4) that is less tolerant of variation in other kinase pockets.

Abemaciclib: The benzimidazole extension allows for different hydrophobic contacts. While this increases potency against CDK4 (approx. 5x more potent than Palbociclib), it permits binding to the "open" conformations of other kinases like GSK3


 and CDK9, leading to the diarrhea and fatigue often seen in the clinic (linked to Wnt/

-catenin pathway interference via GSK3).

Profiling Methodologies: Choosing the Right Assay

To accurately profile a pyrimidine inhibitor, one must utilize a Tiered Screening Approach . Relying solely on enzymatic IC50s is insufficient due to high false-positive rates in fluorescence-based assays.

Comparison of Profiling Platforms
PlatformMethodologyReadoutProsCons
Radiometric HotSpot (Reaction Biology)Direct

P-ATP transfer
IC50 (Activity)Gold standard for function; no artifacts.Low throughput; expensive; requires radioactive handling.
KINOMEscan (DiscoverX/Eurofins)Competition Binding (Phage Display)

(Affinity)
Extremely broad coverage (450+ kinases); sensitive.Measures binding, not function. Can miss allosteric effects.
Kinobeads (Proteomics)Mass Spec (LC-MS/MS) of lysateTarget OccupancyMeasures binding in native lysate context; unbiased.Complex workflow; requires high compound input.
NanoBRET TE (Promega)BRET (Energy Transfer) in live cellsEC50 (Engagement)Physiologically relevant ; accounts for ATP competition.Limited to available tracers; lower throughput.

Experimental Protocol: The "Tiered Selectivity" Workflow

Phase 1: The Broad Sweep (Binding)

Objective: Rapidly identify the "blast radius" of the compound. Method: Competition Binding Assay (e.g., KINOMEscan).[3][4]

  • Concentration: Screen at 1 µM.

  • Threshold: Flag any kinase with <35% remaining binding.

  • Output: Calculate the Selectivity Score (S-score) .

    
    
    
Phase 2: Functional Validation (Activity)

Objective: Confirm that binding leads to inhibition. Method: Radiometric


P Assay on "Hits" from Phase 1.
  • Setup: Prepare reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35).
    
  • Substrate: Use specific peptide substrates for each hit kinase.

  • ATP: Run at

    
     apparent for each kinase to ensure competitive conditions.
    
  • Data: Generate 10-point dose-response curves to determine IC50.

Phase 3: The "Truth" Test (Cellular Target Engagement)

Objective: Determine if the inhibitor engages the off-targets inside a living cell at therapeutic doses. Method: NanoBRET Target Engagement (TE) Assay.[5][6]

Protocol:

  • Transfection: Transfect HEK293 cells with N-terminal NanoLuc-Kinase fusion vectors (for the specific off-targets identified in Phase 2).

  • Seeding: Plate cells (20,000 cells/well) in 96-well non-binding surface plates.

  • Tracer: Add the cell-permeable fluorescent tracer (K-4, K-5, or K-10) at the recommended

    
     concentration.
    
  • Treatment: Treat with the pyrimidine inhibitor (serial dilution) for 2 hours at 37°C.

  • Detection: Add NanoBRET substrate and measure donor (460nm) and acceptor (618nm) emission.

  • Calculation: Calculate occupancy. If the cellular EC50 is >10x the therapeutic Cmax, the off-target is likely clinically irrelevant.

Visualizations

The Selectivity Profiling Workflow

This diagram illustrates the logical flow from synthesis to validated profile.

ProfilingWorkflow Synthesis 1. Pyrimidine Synthesis Screen 2. Broad Panel Screen (Kd Binding) Synthesis->Screen Filter Hits (<35% Rem) Screen->Filter Filter->Screen No Hits (Rare) Activity 3. Functional Assay (Radiometric IC50) Filter->Activity Validated Hits Cellular 4. NanoBRET TE (Intracellular EC50) Activity->Cellular Potent Off-Targets Profile Final Selectivity Profile Cellular->Profile

Caption: A tiered workflow filtering from broad binding liability to verified intracellular target engagement.

Mechanism of Pyrimidine Binding & Selectivity

This diagram visualizes how different scaffold features dictate selectivity.

BindingMechanism cluster_0 High Selectivity (e.g., Palbociclib) cluster_1 Low Selectivity (e.g., Abemaciclib) ATP_Pocket ATP Binding Pocket Rigid Rigid Fused Scaffold (Pyridopyrimidine) ATP_Pocket->Rigid Flexible Flexible Extension (Benzimidazole) ATP_Pocket->Flexible Hinge Specific Hinge H-Bonds (Val96) Rigid->Hinge Fits Only CDK4/6 Promiscuity Adaptable Binding Flexible->Promiscuity Targets Hits: GSK3B, CDK9, CK1 Promiscuity->Targets

Caption: Structural rigidity correlates with selectivity; flexible extensions (Abemaciclib) increase off-target binding.

References

  • Davis, M. I., et al. (2011).[7][8][9] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. [Link]

  • Klaeger, S., et al. (2017).[10][11] "The target landscape of clinical kinase drugs." Science. [Link]

  • Hafner, M., et al. (2019). "Multiomics Profiling Establishes the Polypharmacology of FDA-Approved CDK4/6 Inhibitors and the Potential for Differential Clinical Activity." Cell Chemical Biology. [Link][5][12]

  • Vasta, J. D., et al. (2018).[5] "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. [Link]

  • Chen, P., et al. (2016). "Discovery and Characterization of Abemaciclib." Molecular Cancer Therapeutics. [Link]

Sources

Validation

reproducibility of synthesis methods for 4-(2-Fluorophenyl)pyrimidin-2-amine

Executive Summary The synthesis of 4-(2-Fluorophenyl)pyrimidin-2-amine is a critical workflow in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, BTK) where the 2-aminopyrimidine mot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(2-Fluorophenyl)pyrimidin-2-amine is a critical workflow in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, BTK) where the 2-aminopyrimidine motif serves as a hinge-binding scaffold.

This guide evaluates two primary methodologies:

  • Method A: Suzuki-Miyaura Cross-Coupling – The industry standard for library generation and high-throughput screening (HTS).

  • Method B: De Novo Cyclization (Enaminone Route) – The atom-economical approach for scale-up and cost reduction.

Key Finding: While Method A offers superior reproducibility (Success Rate >95%) and milder conditions, Method B reduces raw material costs by approximately 60% at multigram scales, albeit with a higher purification burden.

Comparative Analysis Overview

MetricMethod A: Suzuki CouplingMethod B: Enaminone Cyclization
Primary Mechanism Pd-catalyzed C-C bond formationCondensation-Cyclization
Key Intermediate 4-Chloropyrimidin-2-amine(E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one
Yield (Isolated) 75 – 88%55 – 65%
Purity (Crude) High (>90%)Moderate (70-80%)
E-Factor (Waste) High (Transition metal waste)Low (Organic byproducts)
Scalability Linear up to 100gExcellent (>1kg)
Critical Risk Pd Scavenging requiredRegioselectivity/Polymerization

Method A: The Suzuki-Miyaura Cross-Coupling

Best for: Discovery chemistry, SAR exploration, and rapid delivery.

Mechanistic Insight

This route utilizes the commercially available 4-chloropyrimidin-2-amine and 2-fluorophenylboronic acid . The presence of the free amine at the C2 position can poison palladium catalysts; therefore, the choice of base and solvent system is critical to maintain the catalytic cycle. We utilize a biphasic system to solubilize the inorganic base while protecting the catalyst.

Protocol (Self-Validating)

Scale: 1.0 mmol

Reagents:

  • 4-Chloropyrimidin-2-amine (1.0 equiv, 129.5 mg)

  • 2-Fluorophenylboronic acid (1.2 equiv, 168 mg)

  • Pd(PPh₃)₄ (5 mol%, 58 mg)

  • Na₂CO₃ (2.0 equiv, 212 mg)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v, 10 mL)

Step-by-Step:

  • Degassing (Critical): Charge a microwave vial or round-bottom flask with the solvent mixture. Sparge with Argon for 15 minutes. Why: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Addition: Add the chloropyrimidine, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.

  • Reaction: Seal and heat to 90°C for 4 hours (or 110°C for 30 min in Microwave).

  • Checkpoint: Monitor by LC-MS. Look for Product [M+H]+ = 190.2. If starting material (SM) remains, add 1 mol% catalyst.

  • Work-up: Cool to RT. Dilute with EtOAc (30 mL), wash with brine (2x). Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc 7:3 to 1:1).

Troubleshooting:

  • Low Conversion: Often due to "Pd-black" precipitation. Ensure vigorous stirring and adequate degassing.

  • Impurity: Des-halo product (pyrimidine) can form if the reaction runs too long.

Method B: De Novo Cyclization (Enaminone Route)

Best for: Process chemistry, cost-sensitive manufacturing, and avoiding heavy metals.

Mechanistic Insight

This "classical" heterocyclic synthesis builds the pyrimidine ring from scratch. It proceeds via the formation of an enaminone intermediate from 2'-fluoroacetophenone, followed by a condensation with guanidine. This method avoids expensive Pd catalysts but requires careful control of pH and temperature to prevent oligomerization of the vinyl ketone intermediate.

Protocol

Scale: 10.0 mmol

Step 1: Enaminone Formation

  • Reagents: 2'-Fluoroacetophenone (1.38 g), DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 equiv).

  • Procedure: Reflux neat or in Toluene (10 mL) for 12 hours.

  • Observation: The solution turns dark yellow/orange.

  • Isolation: Concentrate in vacuo to remove excess DMF-DMA. The residue (Intermediate I-1 ) is used directly.

Step 2: Cyclization

  • Reagents: Crude Intermediate I-1 , Guanidine Hydrochloride (1.5 equiv), NaOEt (Sodium Ethoxide) (2.0 equiv), Ethanol (anhydrous).

  • Procedure:

    • Dissolve Guanidine HCl in EtOH and add NaOEt. Stir 15 min to generate free guanidine base. Filter off NaCl if necessary (optional).

    • Add the solution of I-1 in EtOH dropwise to the guanidine mixture at reflux.

    • Reflux for 16 hours.

  • Checkpoint: TLC (10% MeOH in DCM). The enaminone spot will disappear.

  • Work-up: Evaporate EtOH. Resuspend residue in water. The product often precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Water.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent logic between the two methods, highlighting the critical intermediates and decision points.

SynthesisPathways cluster_Suzuki Method A: Suzuki Coupling (Discovery) cluster_Cyclization Method B: Enaminone Route (Scale-Up) SM_A1 4-Chloropyrimidin-2-amine Cat Pd(PPh3)4 / Na2CO3 SM_A1->Cat SM_A2 2-Fluorophenylboronic acid SM_A2->Cat Product TARGET: 4-(2-Fluorophenyl)pyrimidin-2-amine (CAS 16060-19-0) Cat->Product C-C Bond Formation (90°C, 4h) SM_B1 2'-Fluoroacetophenone Inter_B Enaminone Intermediate (E)-3-(dimethylamino)-1-... (Often unstable) SM_B1->Inter_B Reflux (-MeOH) Reagent_B1 DMF-DMA Reagent_B1->Inter_B Inter_B->Product Cyclization (-Dimethylamine) Reagent_B2 Guanidine HCl / NaOEt Reagent_B2->Product

Figure 1: Comparison of Convergent (Suzuki) vs. Linear (Cyclization) Synthetic Strategies.

References

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids.[2] Journal of Combinatorial Chemistry, 5(3), 267–272.[2]

    • Context: Establishes the baseline reliability of Suzuki coupling on the 2-aminopyrimidine scaffold.
  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342.[3]

    • Context: Provides detailed optimization data for Pd(PPh3)4/Dioxane systems similar to Method A.
  • Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.[4] RSC Advances, 11, 6060-6098.

    • Context: Comprehensive review covering the mechanism of Enaminone/Guanidine cycliz
  • PubChem Compound Summary. (E)-3-(dimethylamino)-1-phenyl-propenone.

    • Context: Validation of the enaminone intermedi

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Purity Standards for 4-(2-Fluorophenyl)pyrimidin-2-amine Reference Materials

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of your analytical data is paramount. This integrity is fundamentally reliant on the quality o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of your analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference materials used. For a compound like 4-(2-Fluorophenyl)pyrimidin-2-amine, a key intermediate in the synthesis of various pharmacologically active molecules, a well-characterized, high-purity reference standard is not a mere reagent but the bedrock of accurate quantification, impurity profiling, and, ultimately, patient safety.

This guide provides an in-depth, experience-driven comparison of purity standards for 4-(2-Fluorophenyl)pyrimidin-2-amine reference materials. We will move beyond a simple checklist of specifications and delve into the causality behind experimental choices, the logic of a self-validating analytical workflow, and the interpretation of comparative data. Our objective is to empower you to critically evaluate and select the most appropriate reference material for your research and development needs.

The Critical Role of Purity in 4-(2-Fluorophenyl)pyrimidin-2-amine Reference Standards

4-(2-Fluorophenyl)pyrimidin-2-amine is a cornerstone building block in medicinal chemistry. Its purity directly impacts the impurity profile of the subsequent active pharmaceutical ingredient (API). Even trace impurities in the reference standard can lead to significant analytical errors, including the misidentification of degradation products or the inaccurate quantification of process-related impurities.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the use of highly characterized reference standards to ensure the identity, strength, quality, and purity of drug substances and products.[2][3]

Understanding the Impurity Landscape: A Synthesis-Based Approach

A thorough evaluation of a reference material begins with understanding its potential impurities, which are often remnants of the synthetic process. A common and efficient route to synthesize 4-aryl-2-aminopyrimidines involves the condensation of a chalcone with guanidine.[4] For 4-(2-Fluorophenyl)pyrimidin-2-amine, this would likely involve the reaction of a chalcone derived from 2-fluorobenzaldehyde and a ketone with guanidine hydrochloride.

cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway 2_Fluorobenzaldehyde 2-Fluorobenzaldehyde Chalcone_Formation Claisen-Schmidt Condensation 2_Fluorobenzaldehyde->Chalcone_Formation Ketone Ketone (e.g., Acetone) Ketone->Chalcone_Formation Guanidine_HCl Guanidine HCl Cyclocondensation Cyclocondensation Guanidine_HCl->Cyclocondensation Chalcone 1-(2-Fluorophenyl)-3-buten-2-one (Chalcone Intermediate) Chalcone_Formation->Chalcone Chalcone->Cyclocondensation Target_Molecule 4-(2-Fluorophenyl)pyrimidin-2-amine Cyclocondensation->Target_Molecule

Caption: Plausible synthetic route for 4-(2-Fluorophenyl)pyrimidin-2-amine.

Based on this synthetic pathway, we can anticipate several potential process-related impurities:

  • Unreacted Starting Materials: Residual 2-fluorobenzaldehyde, the ketone, or guanidine hydrochloride.

  • Incomplete Reaction Products: The chalcone intermediate.

  • Side-Reaction Products: Isomeric pyrimidines or products from self-condensation of the starting materials.

  • Reagents and Solvents: Residual catalysts, bases, and solvents used in the synthesis and purification steps.

Comparative Evaluation of Three Hypothetical Reference Material Lots

To illustrate the evaluation process, we will compare three hypothetical lots of 4-(2-Fluorophenyl)pyrimidin-2-amine reference material from different suppliers (Supplier A, Supplier B, and a highly purified in-house standard). The following sections detail the experimental protocols and present the comparative data.

Table 1: Summary of Comparative Data for Three Lots of 4-(2-Fluorophenyl)pyrimidin-2-amine
ParameterSupplier ASupplier BIn-house Standard
Purity (HPLC-UV, Area %) 99.85%99.52%99.98%
Purity (qNMR, %w/w) 99.79%99.45%99.95%
Water Content (Karl Fischer) 0.08%0.25%0.02%
Residual Solvents (GC-HS) Ethanol: 150 ppmEthanol: 450 ppm, Acetone: 50 ppm< 50 ppm (all)
Loss on Drying 0.12%0.35%0.03%
Identity (¹H NMR, ¹³C NMR, MS) ConformsConformsConforms
Specified Impurity 1 (HPLC) 0.05%0.12%< 0.01%
Specified Impurity 2 (HPLC) 0.03%0.08%< 0.01%
Any Unspecified Impurity (HPLC) 0.04%0.07%< 0.01%
Total Impurities (HPLC) 0.15%0.48%0.02%

Experimental Protocols

A robust analytical workflow is self-validating, employing orthogonal methods to confirm purity and identify impurities.

cluster_workflow Analytical Workflow for Reference Standard Qualification Identity Identity Confirmation (¹H NMR, ¹³C NMR, MS, FTIR) Purity_Assay Purity Assay (HPLC-UV, qNMR) Identity->Purity_Assay Impurity_Profiling Impurity Profiling (HPLC-UV, LC-MS) Purity_Assay->Impurity_Profiling Specific_Tests Specific Tests (Water Content, Residual Solvents, LOD) Impurity_Profiling->Specific_Tests Final_Qualification Final Qualification and Certificate of Analysis Specific_Tests->Final_Qualification

Caption: Orthogonal analytical workflow for reference material qualification.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

The cornerstone of purity assessment is a validated, stability-indicating HPLC method. The causality behind the chosen parameters is to achieve optimal separation of the main peak from all potential process-related and degradation impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the reference material and dissolve in 10 mL of Acetonitrile to make a 0.1 mg/mL solution.

  • Calculation: Purity is calculated by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides an independent, primary method for purity assessment without the need for a specific reference standard of the analyte.[5][6] For a fluorinated compound like ours, both ¹H and ¹⁹F qNMR can be employed for orthogonal confirmation.[3][7]

Protocol:

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh ~10 mg of 4-(2-Fluorophenyl)pyrimidin-2-amine into a vial.

    • Accurately weigh ~5 mg of Maleic Anhydride into the same vial.

    • Dissolve the mixture in 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.

  • Calculation: The purity (P) of the analyte is calculated using the following equation: P (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, P_IS = purity of the internal standard.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Residual solvents are common process-related impurities that must be controlled according to ICH Q3C guidelines.[8] GC-HS is the standard technique for their determination.[9][10]

Protocol:

  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Carrier Gas: Helium.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 min.

  • Sample Preparation: Accurately weigh ~100 mg of the reference material into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Forced Degradation Study

A forced degradation study is crucial to establish the stability-indicating nature of the HPLC method and to identify potential degradation products that could arise during storage or in a formulated product.[3]

Protocol:

  • Prepare a stock solution of the in-house standard of 4-(2-Fluorophenyl)pyrimidin-2-amine.

  • Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours (solid state).

    • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days (solid state).

  • Analyze the stressed samples by the validated HPLC method to assess for degradation and the formation of new peaks.

Interpretation of Comparative Data and Selection of the Optimal Reference Standard

The data presented in Table 1 clearly demonstrates a hierarchy in the quality of the three reference material lots.

  • The In-house Standard stands out as the highest quality material, with the highest purity by both HPLC and qNMR, the lowest levels of water and residual solvents, and no detectable specified or unspecified impurities. This material is suitable for use as a primary reference standard.

  • Supplier A's material shows high purity and low levels of impurities, making it a suitable secondary reference standard for routine quantitative analysis.

  • Supplier B's material , with lower purity and higher levels of water, residual solvents, and specified impurities, may be acceptable for qualitative identification purposes but is not recommended for quantitative applications where high accuracy is required.

The choice of reference material is dictated by its intended use. For critical applications such as the validation of a new analytical method or the definitive quantification of impurities in a drug substance, a primary reference standard with the highest possible purity is essential. For routine testing, a well-characterized secondary standard, traceable to a primary standard, is often sufficient.

Conclusion

The evaluation of purity standards for a reference material like 4-(2-Fluorophenyl)pyrimidin-2-amine is a multi-faceted process that requires a deep understanding of its synthesis, potential impurities, and the application of orthogonal analytical techniques. By employing a self-validating workflow that includes chromatographic and spectroscopic methods, and by critically evaluating the resulting data, researchers can confidently select a reference material that ensures the accuracy and reliability of their analytical results. This rigorous approach is not just a matter of good scientific practice; it is a fundamental requirement for the development of safe and effective medicines.

References

  • CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube. [Link]

  • CERTIFICATE OF ANALYSIS: N-Boc Crizotinib. [Link]

  • Forced Degradation Studies. MedCrave online. (2016, December 14). [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. (2025, June 23). [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace_Rev2. Labsolution. [Link]

  • CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • Pyrimidine. Wikipedia. [Link]

  • Determination of residual solvents in pharmaceuticals by thermal desorption-GC/MS. (2001, May). Analytical Sciences, 17(5), 645-8. [Link]

  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. (n.d.). PMC. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). Chemistry Central Journal, 11(1), 52. [Link]

Sources

Validation

Impact of Fluorine Positioning on Pyrimidine Ring Metabolic Stability

Executive Summary: The Fluorine Duality In medicinal chemistry, the pyrimidine ring is a privileged scaffold, yet it suffers from two distinct metabolic liabilities: oxidative clearance via Cytochrome P450s (CYPs) and re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Duality

In medicinal chemistry, the pyrimidine ring is a privileged scaffold, yet it suffers from two distinct metabolic liabilities: oxidative clearance via Cytochrome P450s (CYPs) and reductive catabolism via Dihydropyrimidine Dehydrogenase (DPD).

Strategic fluorination is not merely about blocking a metabolic "soft spot" with a strong bond. It is a precise electronic modulation tool. This guide compares the impact of C5-fluorination versus C6-fluorination , demonstrating that while C5-F serves as a potent blockade against electrophilic attacks (oxidative metabolism), it often fails to arrest reductive catabolism. Conversely, C6-modification alters the ring's susceptibility to nucleophilic attacks (hydride transfer).

Key Takeaway: Metabolic stability in pyrimidines is a vector quantity—direction matters. C5-F extends half-life against oxidation; C6-F modulates reductive clearance and Michael acceptor reactivity.

Mechanistic Foundation: Why Fluorine?

To understand the stability data, we must first establish the physical organic principles driving these effects.

The Bond Strength Fallacy

While the C-F bond is the strongest single bond to carbon (~116 kcal/mol vs. C-H ~99 kcal/mol), bond dissociation energy (BDE) is rarely the sole determinant of metabolic stability. CYP-mediated metabolism is governed by the activation energy of the transition state .

  • Electronic Effect: Fluorine is the most electronegative element (3.98 Pauling scale). It pulls electron density (

    
    -induction), lowering the HOMO energy of the aromatic ring. This makes the ring less nucleophilic, preventing the initial electrophilic attack by the high-valent Iron-Oxo species (
    
    
    
    ) in CYP450s.
  • Lipophilicity (

    
    ):  Fluorination typically increases lipophilicity, which can paradoxically increase affinity for metabolic enzymes (lowering 
    
    
    
    ), even if
    
    
    decreases.
The Pyrimidine Specifics[1]
  • C5 Position: Electron-rich. Naturally susceptible to electrophilic attack (e.g., methylation by Thymidylate Synthase, oxidation by CYPs).

  • C6 Position: Electron-deficient. Susceptible to nucleophilic attack (e.g., Hydride transfer from NADPH via DPD, Michael addition by Glutathione).

Comparative Analysis: C5 vs. C6 Positioning

Scenario A: C5-Fluorination (The Oxidative Shield)

The Paradigm: 5-Fluorouracil (5-FU).[1][2][3]

  • Mechanism: Replacing H with F at C5 prevents the formation of the C-OH intermediate essential for oxidative debulking. In the context of target engagement (Thymidylate Synthase), the C5-F bond cannot be broken to release the enzyme, trapping it in a covalent dead-end complex.

  • Metabolic Impact:

    • CYP Stability: High. The C5-F bond renders the ring resistant to CYP-mediated hydroxylation at this position.

    • DPD Stability: Low. C5-F does not prevent the reduction of the C5-C6 double bond by DPD. In fact, 80%+ of 5-FU is catabolized by DPD in the liver.

    • pKa Shift: The N3-H pKa drops significantly (from ~9.4 in uracil to ~8.0 in 5-FU), altering transport and binding.

Scenario B: C6-Fluorination (The Nucleophilic Gatekeeper)

The Paradigm: 6-Fluorouracil (Synthetic Probe).

  • Mechanism: DPD catabolism involves the transfer of a hydride (

    
    ) from NADPH to the C6 position.
    
  • Metabolic Impact:

    • Reductive Resistance: Placing a fluorine at C6 introduces severe electrostatic repulsion. The electron-rich Fluorine repels the incoming Hydride nucleophile. Furthermore, the C-F bond destabilizes the transition state for re-aromatization or reduction.

    • Reactive Metabolite Risk: A C6-F creates a potent Michael Acceptor. The C6 carbon becomes highly electrophilic, risking covalent binding with Glutathione (GSH) or off-target proteins, leading to toxicity rather than simple clearance.

Summary Data Table
FeatureParent (Uracil)C5-Fluorine (5-FU)C6-Fluorine
C-X Bond Energy ~99 kcal/mol~116 kcal/mol~116 kcal/mol
Primary Clearance DPD ReductionDPD ReductionGSH Adduction / Renal
CYP Stability Low (Oxidation prone)High (Blocked)Moderate (Regio-shift)
DPD Stability Low (Rapid substrate)Low (Substrate)High (Resistant)
pKa (N3-H) 9.48.0~7.8
Risk Profile Rapid ClearanceToxic Catabolites (F-BAL)Reactive Metabolite (GSH)

Visualizing the Metabolic Fork

The following diagram illustrates the divergent fates of the pyrimidine ring based on Fluorine positioning.

Caption: Divergent metabolic fates. C5-F blocks oxidative CYP pathways but remains vulnerable to reductive DPD catabolism. C6-F blocks DPD reduction but may introduce electrophilic risks.

Experimental Protocols

To validate these stability profiles, one must use specific in vitro assays. Note that standard microsomal assays often miss DPD activity because DPD is a cytosolic enzyme, not microsomal.

Protocol A: Microsomal Stability Assay (Oxidative Focus)

Use this to test C5-F efficacy against CYP-mediated oxidation.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[4]

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[4]

Workflow:

  • Pre-Incubation: Mix 490 µL of microsomal suspension (0.5 mg/mL final) with buffer. Spike with 1 µL of Test Compound (1 µM final, <0.1% DMSO). Incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, 60 min, remove 50 µL aliquots.

  • Quench: Immediately dispense into 150 µL ice-cold ACN. Vortex for 1 min.

  • Analysis: Centrifuge (4000g, 15 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Slope =

    
    .
    
Protocol B: S9 Fraction / Cytosolic Assay (Reductive Focus)

Critical for Pyrimidines: Microsomes alone will yield FALSE POSITIVE stability data for DPD substrates.

Modifications:

  • Enzyme Source: Use S9 Fraction or Cytosolic Fraction (contains DPD).

  • Cofactor: Must supplement with NADPH (for DPD activity).

  • Control: Run a parallel incubation with Gimeracil (a specific DPD inhibitor) to confirm if instability is DPD-driven.

References

  • BenchChem. "Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro." BenchChem Application Library. Link

  • Obach, R. S., et al. (2016). "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability." Drug Metabolism and Disposition, 44(5), 634-646.[5] Link

  • Vande Voorde, J., et al. (2019). "Dihydropyrimidine dehydrogenase: a predictive marker for fluoropyrimidine-based chemotherapy?" Nature Reviews Clinical Oncology. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109, 3-11. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluorophenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(2-Fluorophenyl)pyrimidin-2-amine
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